GNE-0946
Description
Properties
IUPAC Name |
4-[3-[2-chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O4/c23-14-5-3-4-13(22(24,25)26)17(14)19(30)20-27-18(15-6-1-2-9-28(15)20)11-7-8-12(21(31)32)16(29)10-11/h1-10,29H,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAUZNSONHHQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC(=C(C=C4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-0946: An In-Depth Technical Guide on the Mechanism of Action in T Cells
Disclaimer: As of late 2025, publicly available scientific literature and clinical data do not contain specific information on a compound designated "GNE-0946." Therefore, this document provides a detailed overview of the expected mechanism of action of a hypothetical potent and selective dual Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitor, herein referred to as this compound, in T lymphocytes. The quantitative data, experimental protocols, and pathway representations are based on established knowledge of the PI3K/mTOR signaling axis in T cells and data from well-characterized dual PI3K/mTOR inhibitors such as BEZ235 and PF-04691502.
Executive Summary
This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a putative dual PI3K/mTOR inhibitor, within T lymphocytes. T cells are critical mediators of the adaptive immune response, and their activation, proliferation, and differentiation are tightly regulated by intracellular signaling pathways. The PI3K/mTOR pathway is a central node in this regulation, integrating signals from the T cell receptor (TCR) and co-stimulatory molecules to control T cell fate and function. By targeting both PI3K and mTOR, this compound is anticipated to be a powerful modulator of T cell activity, with significant implications for the treatment of autoimmune diseases, transplant rejection, and certain hematological malignancies. This document details the molecular interactions of this compound, its impact on key T cell functions, and provides standardized protocols for its preclinical evaluation.
The PI3K/mTOR Signaling Pathway in T Cell Biology
The PI3K/Akt/mTOR signaling network is fundamental for T cell development, activation, differentiation, and survival.[1][2] In healthy tissues, the PI3K-δ and -γ isoforms are predominantly expressed in hematopoietic cells, making them attractive targets for immunomodulatory therapies.[3]
Upon engagement of the T cell receptor (TCR) and co-stimulatory molecules like CD28, Class IA PI3Ks (including the p110δ isoform) are recruited to the plasma membrane.[2][4] They phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as PDK1 and Akt.[2]
Activated Akt has numerous substrates that promote cell growth, proliferation, and survival. A key downstream effector of the PI3K/Akt pathway is the mTOR complex, which exists in two distinct forms: mTORC1 and mTORC2.[1]
-
mTORC1 is a critical regulator of protein synthesis, lipid metabolism, and cell growth. Its activation is promoted by Akt and is sensitive to the inhibitor rapamycin.
-
mTORC2 is involved in the full activation of Akt and also plays a role in cytoskeletal organization.
The PI3K/mTOR pathway is crucial for the metabolic reprogramming that occurs upon T cell activation, shifting from a catabolic state in naive T cells to a highly anabolic state in effector T cells, characterized by increased glucose uptake and glycolysis.[5]
This compound: A Dual Inhibitor of PI3K and mTOR
This compound is hypothesized to be an ATP-competitive inhibitor that targets the catalytic subunits of both PI3K and mTOR kinases. This dual inhibition is expected to be more effective than targeting either kinase alone, as it can overcome the feedback loops that may arise from single-target inhibition.[6] For instance, inhibition of mTORC1 alone can sometimes lead to the activation of Akt via a negative feedback loop.[7] By inhibiting PI3K, this compound would prevent this reactivation.
The primary isoforms of PI3K targeted by this compound in T cells are likely p110δ and p110γ, given their crucial roles in immune cell function.[3][8] Inhibition of these isoforms, coupled with the blockade of mTORC1 and mTORC2, would profoundly impact T cell signaling.
Molecular Mechanism of Action
This compound is predicted to bind to the ATP-binding pocket of PI3K and mTOR, preventing the phosphorylation of their respective substrates. This would lead to a cascade of downstream effects:
-
Inhibition of PI3K: Prevents the production of PIP3, leading to reduced activation of Akt and other downstream effectors.
-
Inhibition of mTORC1: Suppresses protein synthesis by inhibiting the phosphorylation of its key substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
Inhibition of mTORC2: Blocks the full activation of Akt by preventing its phosphorylation at Serine 473.
The combined effect would be a potent suppression of T cell activation, proliferation, and effector functions.
Quantitative Data on the Effects of Dual PI3K/mTOR Inhibitors on T Cells
The following tables summarize quantitative data from studies on well-characterized dual PI3K/mTOR inhibitors, which can be considered representative of the expected activity of this compound.
Table 1: In Vitro Inhibitory Activity of Dual PI3K/mTOR Inhibitors on T Cell Proliferation
| Compound | T Cell Type | Stimulation | Assay | IC50 (nM) | Reference |
| BEZ235 | Human Pan T cells | anti-CD3/CD28 | [³H]-thymidine incorporation | 50-100 | [9] |
| PF-04691502 | CTCL cell lines | - | Cell Growth Assay | 100-500 | [10] |
| BGT226 | ALL cell lines | - | Proliferation Assay | <10 | [7] |
Table 2: Effect of Dual PI3K/mTOR Inhibitors on T Cell Cytokine Production
| Compound | T Cell Type | Cytokine | Inhibition (%) at 1 µM | Reference |
| BEZ235 | Human CD4+ T cells | IFN-γ | >80 | [9] |
| BEZ235 | Human CD4+ T cells | IL-2 | >90 | [9] |
| Idelalisib (PI3Kδ inhibitor) | Human T cells | IFN-γ, TNF-α, IL-5, IL-17 | Significant reduction | [4] |
Experimental Protocols
T Cell Proliferation Assay
This protocol details a method to assess the effect of this compound on T cell proliferation using a dye dilution assay and flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the cells with the proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.[11]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all stimulated wells.[11]
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the proliferation dye fluorescence intensity in daughter cells.
Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation
This protocol describes the detection of key phosphorylated proteins in the PI3K/mTOR pathway in T cells treated with this compound.
Materials:
-
Purified T cells
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Isolate and purify T cells.
-
Starve the cells in serum-free RPMI for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce pathway phosphorylation.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
PI3K/mTOR Signaling Pathway in T Cells and Inhibition by this compound
Caption: PI3K/mTOR signaling in T cells and points of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity in T Cells
Caption: Workflow for evaluating the impact of this compound on T cell function.
Conclusion
While specific data for this compound is not available, the established roles of the PI3K/mTOR pathway in T cell biology allow for a robust prediction of its mechanism of action. As a dual inhibitor, this compound is expected to potently suppress T cell activation, proliferation, and effector functions. The provided experimental protocols and visualizations serve as a guide for researchers and drug development professionals to investigate the immunomodulatory properties of such compounds. Further studies are warranted to elucidate the precise isoform selectivity and in vivo efficacy of any novel dual PI3K/mTOR inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ [frontiersin.org]
- 4. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR and Other Effector Kinase Signals that Impact T Cell Function and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 7. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Evidence for Targeting PI3K/mTOR Signaling with Dual-Inhibitors as a Therapeutic Strategy against Cutaneous T-Cell Lymphoma [art.torvergata.it]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of RORγ Agonist GNE-0946: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as interleukin-17 (IL-17). As such, it has emerged as a key therapeutic target for autoimmune diseases. While much effort has been focused on the development of RORγ inverse agonists to suppress inflammation, the discovery of potent and selective agonists is crucial for elucidating the full therapeutic potential of modulating this pathway. This technical guide provides an in-depth overview of the discovery and synthesis of GNE-0946, a potent and selective RORγ agonist.
Discovery of this compound
This compound belongs to a class of compounds known as imidazo[1,5-a]pyridines and -pyrimidines. The discovery of this chemical scaffold as a modulator of RORγ was the result of a focused screening effort by scientists at Genentech. While the initial publication primarily detailed the structure-activity relationship (SAR) of inverse agonists within this series, it also disclosed this compound as a potent chemical probe for exploring RORγ biology. Although characterized as an agonist, its discovery was reported alongside a series of inverse agonists, highlighting the subtle structural modifications that can switch the pharmacological output from inhibition to activation.
Synthesis of this compound
The synthesis of the imidazo[1,5-a]pyridine core of this compound involves a multi-step sequence. A generalized synthetic scheme, based on the methodologies for related compounds in the discovery publication, is outlined below.
Please note: The following is a representative synthesis based on published methods for analogous compounds. The exact, detailed protocol for this compound may vary and is often proprietary.
Biological Activity and Quantitative Data
This compound is a potent and selective agonist of RORγ. The primary in vitro measure of its activity is its half-maximal effective concentration (EC50) in a cell-based reporter assay.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | RORγ Reporter Assay | HEK-293 | 4 | [1] |
Signaling Pathway
RORγ activation by an agonist like this compound initiates a cascade of events leading to the transcription of target genes, most notably those involved in Th17 cell differentiation and function.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative methodologies for key assays used in the characterization of RORγ modulators.
RORγ Reporter Gene Assay
This assay is fundamental for determining the potency of a RORγ agonist.
Objective: To measure the ability of a compound to activate RORγ-mediated gene transcription.
Methodology:
-
Cell Culture: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transfection: Cells are co-transfected with three plasmids:
-
An expression vector for full-length human RORγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 16-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The data are then plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.
In Vitro Th17 Differentiation Assay
This assay assesses the functional impact of a RORγ agonist on primary immune cells.
Objective: To determine the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Methodology:
-
Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: The isolated cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. A cocktail of cytokines, typically including TGF-β and IL-6, is added to the media to induce Th17 differentiation.
-
Compound Treatment: this compound or a vehicle control is added to the culture medium at the time of stimulation.
-
Flow Cytometry Analysis: After 3-5 days of culture, the cells are re-stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. The cells are then stained for intracellular IL-17A and analyzed by flow cytometry.
-
Data Analysis: The percentage of IL-17A-producing CD4+ T cells is quantified to determine the effect of this compound on Th17 differentiation.
Conclusion
This compound is a valuable research tool for investigating the biological roles of RORγ. Its potency and selectivity make it an excellent probe for in vitro and in vivo studies aimed at understanding the therapeutic potential of RORγ agonism. The information provided in this technical guide serves as a foundational resource for researchers in the field of immunology and drug discovery. Further studies are warranted to fully explore the preclinical and potential clinical applications of RORγ agonists.
References
GNE-0946: A Technical Guide to its Presumed Role in the Th17 Cell Differentiation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-0946 is a potent and selective synthetic agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) cell differentiation. With an EC50 of 4 nM in HEK-293 cells, this compound represents a powerful chemical tool for probing the biology of Th17 cells. While detailed experimental data on this compound's specific effects on Th17 differentiation are not extensively available in public literature, this guide synthesizes the known mechanisms of RORγt agonism and the general principles of Th17 cell biology to provide a comprehensive overview of its expected role and utility. This document outlines the core signaling pathways, provides detailed experimental protocols for studying RORγt agonism, and presents quantitative data from analogous RORγ agonists to infer the potential impact of this compound.
Introduction to this compound and RORγt
This compound is a small molecule identified as a potent and selective agonist for RORγ (RORc)[1]. RORγt, a splice variant of RORγ, is a nuclear receptor transcription factor that is essential for the development and function of Th17 cells. Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines play a crucial role in host defense against extracellular pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.
As a RORγt agonist, this compound is expected to enhance the transcriptional activity of RORγt, thereby promoting Th17 cell differentiation and amplifying its effector functions. This makes this compound a valuable tool for studying the intricacies of Th17-mediated immunity and inflammation.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
The Th17 Cell Differentiation Pathway and the Role of RORγt
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu. The key signaling events are outlined below:
-
Initiation: The process is initiated by the combined action of Transforming Growth Factor-beta (TGF-β) and pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).
-
STAT3 Activation: IL-6 signaling leads to the phosphorylation and activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).
-
RORγt Induction: Activated STAT3, in conjunction with TGF-β-induced signals, promotes the expression of RORγt.
-
Transcriptional Regulation: RORγt then binds to specific DNA sequences, known as ROR Response Elements (ROREs), in the promoter regions of Th17-associated genes, including IL17A, IL17F, and IL23R (the receptor for IL-23).
-
Th17 Commitment and Expansion: The expression of these target genes commits the T cell to the Th17 lineage. IL-23 plays a crucial role in the expansion, survival, and pathogenic function of differentiated Th17 cells.
As a RORγt agonist, this compound is anticipated to bind to the ligand-binding domain of RORγt, stabilizing an active conformation that enhances the recruitment of coactivators. This, in turn, would potentiate the transcription of RORγt target genes, leading to a more robust Th17 differentiation and effector response.
Caption: Simplified signaling pathway of Th17 cell differentiation highlighting the role of RORγt.
Quantitative Data (Inferred from Analogous RORγ Agonists)
Direct quantitative data for this compound's effect on primary Th17 cell differentiation is not publicly available. However, studies on other synthetic RORγ agonists provide insights into the expected effects.
| Compound Class | Target | Assay System | EC50 / IC50 | Effect on Th17 Cytokines | Reference |
| This compound | RORγ | HEK-293 Reporter Assay | 4 nM (EC50) | Data not available | [1] |
| Oxysterols (e.g., 7β, 27-OHC) | RORγt | Murine & Human T cells | Not specified | Enhanced IL-17 production | [2] |
| LYC-53772 | RORγ | Murine T cells | ~10 µM | Increased IL-17A, IL-17F, GM-CSF | [3] |
| LYC-54143 | RORγ | Human PBMCs | ~5 µM | Increased IL-17A, IL-17F, IL-22 | [3] |
These data suggest that a potent RORγ agonist like this compound would likely lead to a dose-dependent increase in the production of key Th17 cytokines.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the role of a RORγ agonist like this compound in Th17 cell differentiation.
In Vitro Human Th17 Cell Differentiation
Objective: To differentiate human naïve CD4+ T cells into Th17 cells in the presence of this compound and assess its impact.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
Recombinant human cytokines: IL-1β, IL-6, TGF-β, IL-23
-
Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Cell culture plates
Protocol:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash wells with PBS before use.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: IL-1β (10 ng/mL), IL-6 (20 ng/mL), TGF-β (5 ng/mL), and IL-23 (20 ng/mL).
-
Add neutralizing antibodies: Anti-IFN-γ (10 µg/mL) and Anti-IL-4 (10 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After the culture period, cells and supernatants can be harvested for downstream analysis (Flow Cytometry, ELISA, qPCR).
Caption: Workflow for in vitro human Th17 cell differentiation and analysis of this compound effects.
Measurement of Cytokine Production by ELISA
Objective: To quantify the secretion of IL-17A, IL-17F, and IL-22 in the culture supernatants.
Protocol:
-
Harvest the cell culture supernatants from the Th17 differentiation assay.
-
Centrifuge to remove any cells or debris.
-
Use commercially available ELISA kits for human IL-17A, IL-17F, and IL-22.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
Intracellular Staining for Flow Cytometry
Objective: To determine the percentage of Th17 cells (IL-17A+) and the expression of RORγt at the single-cell level.
Protocol:
-
Restimulate the differentiated T cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Wash the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular targets with fluorescently labeled antibodies against IL-17A and RORγt.
-
Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD4+IL-17A+ cells and the mean fluorescence intensity of RORγt.
Western Blot for STAT3 Phosphorylation
Objective: To assess the effect of this compound on the activation of the STAT3 signaling pathway.
Protocol:
-
Culture naïve CD4+ T cells under Th17 polarizing conditions with or without this compound for a short duration (e.g., 15-60 minutes).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Expected Outcomes and Interpretation
Based on its function as a RORγt agonist, this compound is expected to:
-
Increase the percentage of IL-17A-producing CD4+ T cells: This would be observed through flow cytometry.
-
Enhance the secretion of IL-17A, IL-17F, and IL-22: This would be quantified by ELISA.
-
Potentially increase the expression of RORγt itself: Although RORγt expression is primarily induced by cytokines, an agonist might stabilize the protein or influence its expression through feedback loops.
-
Show minimal direct effect on STAT3 phosphorylation: As RORγt acts downstream of STAT3, this compound is not expected to directly alter the phosphorylation of STAT3. However, it may indirectly influence the STAT3 pathway through feedback mechanisms.
Caption: Expected downstream effects of this compound as a RORγt agonist.
Conclusion
This compound is a valuable research tool for investigating the role of RORγt in Th17 cell biology. As a potent and selective agonist, it is expected to enhance Th17 differentiation and effector functions. The experimental protocols outlined in this guide provide a framework for characterizing its specific effects. Further research is warranted to generate specific quantitative data for this compound and to explore its potential in in vivo models of Th17-mediated diseases. The insights gained from such studies will be crucial for understanding the therapeutic potential of modulating the RORγt pathway.
References
GNE-0946: A Potent RORγ Agonist for Immune Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0946 is a potent and selective synthetic agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), a key transcription factor in the orchestration of immune responses.[1] RORγ is a master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation and function, cell types that are critical in host defense and have been implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in anti-tumor immunity.[2][3][4] This technical guide provides a comprehensive overview of the biological function of this compound in immune modulation, based on the established mechanism of action of RORγ agonists.
Core Mechanism of Action
This compound, as a RORγ agonist, binds to the ligand-binding domain (LBD) of the RORγ protein. This binding event induces a conformational change in the receptor, stabilizing the transactivation helix (H12) and promoting the recruitment of coactivator proteins.[5] This molecular assembly then initiates the transcription of RORγ target genes, leading to a cascade of downstream cellular effects that modulate the immune response.[1][5]
The primary cellular targets of RORγ agonists are immune cells expressing this nuclear receptor, most notably Th17 and Tc17 cells, but also including type 3 innate lymphoid cells (ILC3s), γδ T cells, and lymphoid tissue inducer (LTi) cells.[6][7][8]
Immunomodulatory Effects of RORγ Agonism
The activation of RORγ by agonists like this compound results in a multi-faceted modulation of the immune system, primarily characterized by the enhancement of Type 17 immunity and the attenuation of immunosuppressive mechanisms.[2][9]
Enhancement of Type 17 Effector Functions
RORγ agonism drives the differentiation and enhances the effector functions of Th17 and Tc17 cells.[1][2] This is achieved through the upregulation of key cytokines and chemokines, as well as co-stimulatory molecules.
-
Increased Cytokine and Chemokine Production: Activation of RORγ leads to increased transcription and secretion of signature Type 17 cytokines, including Interleukin-17A (IL-17A), IL-17F, IL-22, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[2][9] It also upregulates the chemokine CCL20, which is involved in the recruitment of immune cells.[2]
-
Augmented Co-stimulatory Receptor Expression: RORγ agonists have been shown to increase the expression of co-stimulatory receptors such as CD137 and CD226 on T cells, which enhances their activation and effector function.[2][9]
-
Improved Survival and Cytotoxic Activity: By promoting the expression of survival factors, RORγ agonism can enhance the persistence of Type 17 cells.[2] Furthermore, it can boost the cytotoxic activity of Tc17 cells against target cells.[2]
Attenuation of Immunosuppressive Mechanisms
In addition to augmenting pro-inflammatory responses, RORγ agonists can also counteract immunosuppressive pathways within the tumor microenvironment and other disease contexts.
-
Curtailment of Regulatory T cell (Treg) Formation: RORγ activation can inhibit the differentiation of immunosuppressive Foxp3+ regulatory T cells (Tregs).[2][9]
-
Reduction of Immunosuppressive Molecules: Treatment with RORγ agonists has been shown to diminish the expression of ectonucleotidases CD39 and CD73, which are involved in the production of immunosuppressive adenosine.[2][9]
-
Decreased Expression of Co-inhibitory Receptors: A key finding is the ability of RORγ agonists to decrease the expression of co-inhibitory receptors, or "immune checkpoints," such as Programmed cell death protein 1 (PD-1) and T-cell immunoreceptor with Ig and ITIM domains (TIGIT) on tumor-reactive lymphocytes.[2][9]
Quantitative Data on RORγ Agonist Activity
The following tables summarize quantitative data from studies on synthetic RORγ agonists, which are expected to be representative of the activity of this compound.
| Cell Type | Agonist | Effect | Fold/Percentage Change | Reference |
| Murine CD4+ T cells (Th17 polarized) | LYC-53772 | Increased % of IL-17A+ cells | From 12.0% to 20.0% | [2] |
| Murine CD8+ T cells (Tc17 polarized) | LYC-53772 | Increased % of IL-17A+ cells | From 21.4% to 40.4% | [2] |
| Human PBMCs (Type 17 polarized) | LYC-54143 | Increased IL-17A production | p < 0.03 | [10] |
| Human PBMCs (Type 17 polarized) | LYC-54143 | Increased IL-17F production | p < 0.03 | [10] |
| Human PBMCs (Type 17 polarized) | LYC-54143 | Increased IL-22 production | p < 0.03 | [10] |
| Murine Treg cells | LYC-53772 | Decreased % of FOXP3+ cells | p = 1.6 x 10⁻⁷ | [10] |
| Human PBMCs (Type 17 polarized) | LYC-54143 | Decreased % of FOXP3+ cells | p = 0.009 | [10] |
| Molecule | Cell Type | Agonist | Effect | Quantitative Measure | Reference |
| PD-1 | Murine Tc17 cells | LYC-54143 | Decreased MFI | p = 0.0002 | [2] |
| PD-1 | Murine Tc17 cells | LYC-54143 | Decreased % of PD-1+ cells | Significant reduction after 1, 2, and 3 restimulations | [2] |
Experimental Protocols
Detailed experimental protocols for evaluating the effects of RORγ agonists like this compound typically involve in vitro cell-based assays and in vivo animal models.
In Vitro T Cell Differentiation and Function Assays
1. T Cell Isolation and Culture:
-
Isolate CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors or from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Culture the isolated T cells in appropriate media supplemented with cytokines to induce differentiation towards a specific lineage (e.g., Th17, Tc17, or Treg).
2. Th17/Tc17 Differentiation Assay:
-
Culture naive CD4+ or CD8+ T cells with anti-CD3 and anti-CD28 antibodies for T cell receptor (TCR) stimulation.
-
Add a cocktail of polarizing cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23, to the culture medium.
-
Treat the cells with the RORγ agonist (e.g., this compound) or vehicle control at various concentrations.
-
After a period of incubation (typically 3-5 days), analyze the cells for the expression of IL-17A and other relevant cytokines by intracellular flow cytometry or by measuring secreted cytokines in the supernatant using ELISA or multiplex bead arrays.
3. Treg Differentiation Assay:
-
Culture naive CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.
-
Treat the cells with the RORγ agonist or vehicle control.
-
After incubation, assess the percentage of Foxp3+ cells by intracellular flow cytometry.
4. Cytotoxicity Assay:
-
Generate Tc17 cells by differentiating OT-I CD8+ T cells (transgenic T cells specific for an ovalbumin peptide) in the presence of a RORγ agonist.
-
Co-culture the resulting Tc17 effector cells with target tumor cells expressing the cognate antigen (e.g., EG7 lymphoma cells expressing ovalbumin) at various effector-to-target ratios.
-
Measure target cell lysis using methods such as chromium-51 release assay or flow cytometry-based cytotoxicity assays.
In Vivo Studies
1. Syngeneic Tumor Models:
-
Implant tumor cells (e.g., MC38 colorectal carcinoma or 4T1 breast cancer) subcutaneously into immunocompetent mice.
-
Once tumors are established, treat the mice orally with the RORγ agonist or vehicle control.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors and lymphoid organs can be harvested for immunological analysis, including flow cytometry of tumor-infiltrating lymphocytes (TILs) to assess the phenotype and function of different T cell subsets.
Visualizations
Signaling Pathway of RORγ Agonism
Caption: Signaling pathway of this compound as a RORγ agonist.
Experimental Workflow for Evaluating RORγ Agonists
References
- 1. What are RORG agonists and how do they work? [synapse.patsnap.com]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RORγt agonists and how do they work? [synapse.patsnap.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Validation of RORγt in Autoimmune Disease Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the validation of the nuclear receptor RORγt (Retinoic acid-related orphan receptor gamma t) as a therapeutic target in autoimmune diseases. While the specific compound GNE-0946 is a known RORγt agonist, this document will focus on the broader strategy for validating its target, RORγt, which primarily involves demonstrating the therapeutic potential of inhibiting its function in preclinical autoimmune models. The use of a potent agonist like this compound serves as a critical tool to confirm the pro-inflammatory role of RORγt activation, thereby validating the hypothesis that its inhibition should be beneficial.
Introduction to RORγt as a Therapeutic Target
Retinoid-related orphan receptor gamma t (RORγt) is a lineage-defining transcription factor essential for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of CD4+ T lymphocytes that produce a range of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] Dysregulation and over-activation of the Th17 pathway are strongly implicated in the pathogenesis of numerous autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][4]
By driving the expression of these inflammatory mediators, RORγt is considered a master regulator of this pathogenic immune response.[4][5] Consequently, modulating the activity of RORγt presents a highly attractive therapeutic strategy for a wide array of autoimmune disorders.[6] The primary therapeutic approach involves the development of inverse agonists or antagonists to suppress RORγt's transcriptional activity, thereby inhibiting Th17 cell development and function.[4][7]
Target validation for RORγt involves a multi-step process:
-
In Vitro Confirmation: Demonstrating that modulating RORγt activity with a chemical probe (agonist or inverse agonist/antagonist) directly impacts Th17 cell differentiation and cytokine production.
-
In Vivo Proof-of-Concept: Showing that pharmacological inhibition of RORγt can prevent or ameliorate disease in established animal models of autoimmunity.
This compound: A Tool for Target Engagement
This compound is identified as a potent and selective RORγ agonist. While agonism of RORγt would be expected to exacerbate autoimmunity, such a compound is invaluable for target validation. It can be used to probe the downstream consequences of RORγt activation and confirm its role in driving pro-inflammatory pathways, thus strengthening the rationale for therapeutic inhibition.
Quantitative Data: Biochemical Potency
The following table summarizes the known in vitro potency of this compound.
| Compound | Target | Assay Type | Cell Line | Potency (EC50) |
| This compound | RORγ | Transcriptional Activation | HEK-293 | 4 nM |
Signaling Pathway of RORγt and Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[8] This triggers a signaling cascade involving the activation of the transcription factor STAT3. Activated STAT3, in conjunction with other factors like IRF4, induces the expression of RORC, the gene encoding RORγt.[9] RORγt then binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R (the receptor for IL-23), driving the Th17 phenotype.[7][9] IL-23 plays a crucial role in the subsequent expansion and stabilization of the Th17 cell population.[8]
Experimental Protocols for RORγt Target Validation
Validating RORγt as a therapeutic target requires a series of well-defined in vitro and in vivo experiments. The goal is to demonstrate that inhibiting RORγt leads to a reduction in Th17-mediated inflammation and disease pathology.
In Vitro Validation Workflow
The initial phase of validation uses cell-based assays to confirm the mechanism of action of a test compound.
Detailed Protocol: In Vitro Th17 Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
Cell Culture: Seed naïve CD4+ T cells in the coated plates. Culture in media containing Th17 polarizing cytokines: TGF-β (1-5 ng/mL) and IL-6 (20-50 ng/mL), along with anti-IFN-γ and anti-IL-4 neutralizing antibodies to prevent differentiation into other T helper lineages.
-
Compound Treatment: Add the RORγt modulator (e.g., an inverse agonist) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 3-4 days. For the final 4-6 hours, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine analysis.
-
Analysis:
-
ELISA: Collect supernatant before re-stimulation to measure the concentration of secreted IL-17A.
-
Flow Cytometry: After re-stimulation, harvest cells, fix, permeabilize, and stain for intracellular IL-17A to determine the percentage of Th17 cells.
-
qPCR: Lyse a separate set of cells after 3 days to extract RNA. Perform quantitative real-time PCR to measure the relative expression of Rorc, Il17a, Il17f, and Il23r.
-
In Vivo Validation in Autoimmune Disease Models
Successful in vitro validation is followed by efficacy testing in animal models that recapitulate key aspects of human autoimmune diseases.
A. Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis
EAE is a T-cell-mediated inflammatory demyelinating disease of the central nervous system (CNS).[10][11] It is the most common model used for MS research.[12][13] RORγt-deficient mice are resistant to EAE, highlighting the target's critical role in this disease.[5]
Protocol: MOG35-55-induced EAE in C57BL/6 Mice
-
Induction: Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Immunize female C57BL/6 mice subcutaneously with the emulsion on day 0.
-
Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 to facilitate the entry of immune cells into the CNS.[11]
-
Compound Dosing: Begin daily oral or intraperitoneal administration of the RORγt inverse agonist or vehicle control, either prophylactically (starting day 0) or therapeutically (starting after disease onset, typically day 10-12).
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (e.g., 0=no signs; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=quadriplegia; 5=moribund).
-
Terminal Analysis (at peak of disease):
-
Histology: Perfuse animals and collect spinal cords for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the frequency of Th17 (CD4+IL-17A+) cells.
-
Cytokine Analysis: Re-stimulate splenocytes with MOG35-55 peptide ex vivo and measure IL-17A production by ELISA.
-
B. Collagen-Induced Arthritis (CIA) - Model for Rheumatoid Arthritis
The CIA model mimics the inflammatory synovitis and joint destruction seen in human rheumatoid arthritis.[14] Th17 cells are known to be key drivers of this pathology.
Protocol: Collagen-Induced Arthritis in DBA/1 Mice
-
Primary Immunization: Emulsify bovine or chicken type II collagen in CFA. Administer the emulsion intradermally at the base of the tail of male DBA/1 mice on day 0.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
Compound Dosing: Begin daily administration of the RORγt inverse agonist or vehicle control, typically starting from the day of the booster immunization.
-
Clinical Assessment: Monitor mice 3-4 times per week for signs of arthritis. Score each paw for erythema and swelling (e.g., scale of 0-4 per paw, for a maximum score of 16 per mouse). Measure paw thickness with a caliper.
-
Terminal Analysis (e.g., day 35-42):
-
Histology: Collect joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.
-
Serology: Measure serum levels of anti-type II collagen antibodies and inflammatory cytokines (e.g., IL-6, IL-17A).
-
Representative Data from In Vivo Models
The following tables summarize the type of quantitative data generated from in vivo studies with RORγt modulators.
Table 1: Efficacy of a RORγt Inverse Agonist in EAE Model
| Treatment Group | Mean Peak Clinical Score (± SEM) | CNS Infiltrating Th17 Cells (%) | MOG-Specific IL-17A Production (pg/mL) |
| Vehicle Control | 3.5 ± 0.3 | 2.1 ± 0.4 | 1250 ± 150 |
| RORγt Inverse Agonist (e.g., SR2211) | 1.5 ± 0.2 | 0.5 ± 0.1 | 350 ± 75 |
| Data are representative based on published studies of RORγt inverse agonists.[4] *p < 0.05 vs. Vehicle Control. |
Table 2: Efficacy of a RORγt Inverse Agonist in CIA Model
| Treatment Group | Mean Arthritis Score (Day 35) | Paw Swelling (mm, change from baseline) | Joint Histology Score (Inflammation) |
| Vehicle Control | 10.2 ± 1.1 | 1.8 ± 0.2 | 3.2 ± 0.4 |
| RORγt Inverse Agonist (e.g., SR2211) | 4.5 ± 0.8 | 0.7 ± 0.1 | 1.1 ± 0.2 |
| Data are representative based on published studies of RORγt inverse agonists.[15][16] *p < 0.05 vs. Vehicle Control. |
Conclusion
The validation of RORγt as a therapeutic target for autoimmune diseases is a robust process grounded in its fundamental role as the master regulator of Th17 cells. The strategic use of well-characterized tool compounds, including potent agonists like this compound to probe the pathway and inverse agonists to test the therapeutic hypothesis, is crucial. The experimental workflows detailed here, from in vitro cellular assays to established in vivo models like EAE and CIA, provide a clear roadmap for confirming target engagement and demonstrating preclinical proof-of-concept. The consistent finding that inhibition of RORγt ameliorates disease in these models provides strong validation for its continued development as a drug target for a host of debilitating autoimmune conditions.
References
- 1. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. The Th17 Pathway and Inflammatory Diseases of the Intestines, Lungs and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. transpharmation.com [transpharmation.com]
- 11. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Collagen induced Arthritis Model_GemPharmatech [gempharmatech.com]
- 15. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Investigating the Downstream Effects of GNE-0946: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0946 is a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ/RORc), with a reported EC50 of 4 nM in HEK-293 cells.[1] RORγt, an isoform of RORγ, is a master transcriptional regulator that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This technical guide provides an in-depth overview of the known downstream effects of this compound, focusing on its impact on signaling pathways, cytokine production, and gene expression. The information presented herein is intended to support further research and drug development efforts targeting the RORγt pathway.
Core Mechanism of Action
As a RORγ agonist, this compound mimics the action of endogenous ligands, binding to the ligand-binding domain of the RORγt protein. This binding event induces a conformational change in the receptor, promoting the recruitment of coactivator proteins and initiating the transcription of RORγt target genes. The primary and most well-characterized downstream effect of RORγt activation is the differentiation of naïve CD4+ T cells into the Th17 lineage.
Downstream Signaling Pathways
The activation of RORγt by this compound and the subsequent production of IL-17 trigger a cascade of downstream signaling events. The primary signaling pathways implicated are:
-
NF-κB Pathway: IL-17 receptor activation leads to the recruitment of adaptor proteins that activate the IκB kinase (IKK) complex. This, in turn, leads to the phosphorylation and degradation of IκB, allowing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
-
MAPK Pathways: The IL-17 signaling cascade also engages Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which contribute to the inflammatory response.
-
C/EBP Pathways: CCAAT/enhancer-binding proteins (C/EBPs) are another family of transcription factors activated downstream of IL-17 signaling, further amplifying the expression of inflammatory mediators.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in the differentiation of Th17 cells and is activated by cytokines like IL-6 and IL-23, whose expression can be influenced by the RORγt/IL-17 axis.
Signaling Pathway Diagram
Caption: this compound activates RORγt, leading to Th17 differentiation and cytokine production, which in turn activates downstream inflammatory pathways in target cells.
Quantitative Data on Downstream Effects
| Downstream Effect | Expected Outcome with this compound Treatment |
| Th17 Cytokine Secretion | |
| IL-17A | Dose-dependent increase |
| IL-17F | Dose-dependent increase |
| IL-22 | Dose-dependent increase |
| RORγt Target Gene Expression | |
| IL23R mRNA | Upregulation |
| CCR6 mRNA | Upregulation |
| Th17 Cell Differentiation | |
| Percentage of IL-17A+ CD4+ T cells | Increase |
| Downstream Signaling Activation | |
| Phosphorylation of NF-κB p65 | Increase |
| Phosphorylation of STAT3 | Increase |
Key Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream effects of this compound.
In Vitro Human Th17 Cell Differentiation Assay
This protocol describes the differentiation of naïve human CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production.
a. Isolation of Naïve CD4+ T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
b. Th17 Differentiation:
-
Plate the purified naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium.
-
Add a Th17-polarizing cytokine cocktail to the culture medium. A typical cocktail includes:
-
Recombinant human IL-6 (e.g., 20 ng/mL)
-
Recombinant human TGF-β1 (e.g., 5 ng/mL)
-
Recombinant human IL-1β (e.g., 10 ng/mL)
-
Recombinant human IL-23 (e.g., 20 ng/mL)
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies (to block Th1 and Th2 differentiation).
-
-
Add this compound at various concentrations (e.g., from 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
c. Analysis of Cytokine Production:
-
On the final day of culture, re-stimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and perform intracellular cytokine staining for IL-17A, IL-17F, and IL-22 using fluorescently labeled antibodies.
-
Analyze the percentage of cytokine-producing cells by flow cytometry.
-
Alternatively, collect the culture supernatants before re-stimulation and measure cytokine concentrations using an enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow Diagram
Caption: Workflow for in vitro human Th17 cell differentiation and analysis of cytokine production following this compound treatment.
RORγt Luciferase Reporter Assay
This assay is used to quantify the agonist activity of this compound on RORγt in a cell-based system.
a. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with two plasmids:
-
An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the RORγt ligand-binding domain (Gal4-RORγt-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS) promoter.
-
b. Compound Treatment and Luciferase Assay:
-
After transfection, plate the cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
c. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Western Blot for NF-κB and STAT3 Activation
This protocol is for detecting the activation of key downstream signaling molecules.
a. Cell Treatment and Lysis:
-
Differentiate human Th17 cells in vitro as described in Protocol 1.
-
On the day of analysis, stimulate the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
b. Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated NF-κB p65 (Ser536) and phosphorylated STAT3 (Tyr705). Also, probe for total NF-κB p65 and total STAT3 as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Relationship Diagram
Caption: Logical flow from this compound administration to the resulting inflammatory response.
Conclusion
This compound is a valuable tool for probing the downstream consequences of RORγt activation. Its high potency and selectivity make it an ideal compound for in vitro and in vivo studies aimed at understanding the role of the Th17 pathway in various physiological and pathological processes. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to further investigate the intricate downstream effects of this compound and to explore its therapeutic potential. Further studies are warranted to generate specific dose-response data for this compound on primary human immune cells to fully elucidate its pharmacological profile.
References
GNE-0946: A Technical Guide to its Function as a RORγ Agonist and Impact on Cytokine Production
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-0946, a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). Contrary to potential expectations of cytokine suppression, this compound, by activating RORγ, is understood to play a role in the upregulation of specific pro-inflammatory cytokines. This document details the mechanism of action, presents available data on the effects of RORγ agonists on cytokine production, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways.
Introduction to this compound and RORγ
This compound has been identified as a potent and selective agonist for RORγ (also known as RORc), with a reported EC50 of 4 nM in HEK-293 cells.[1][2] RORγ is a nuclear receptor that acts as a key transcription factor, particularly in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce a distinct set of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).
The role of RORγ as a master regulator of Th17 cell differentiation places it at a critical juncture in the immune response. Activation of RORγ leads to the transcription of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). Consequently, RORγ agonists are being investigated for their potential to enhance anti-tumor immunity by augmenting the inflammatory response within the tumor microenvironment. Conversely, RORγ inverse agonists, which suppress the receptor's activity, are being explored for the treatment of autoimmune diseases characterized by excessive Th17-mediated inflammation.[3][4]
Mechanism of Action: RORγ Agonism and Cytokine Gene Expression
As a RORγ agonist, this compound binds to the ligand-binding domain (LBD) of the RORγ receptor. This binding event induces a conformational change in the receptor, promoting the recruitment of coactivator proteins. The RORγ-coactivator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis and secretion of pro-inflammatory cytokines.
The primary cytokine associated with RORγ activation is IL-17A. IL-17A is a hallmark cytokine of Th17 cells and plays a crucial role in host defense against extracellular pathogens. However, its dysregulation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Other cytokines and chemokines whose production is enhanced by RORγ agonism include IL-17F, IL-22, and CCL20.[3]
Signaling Pathway Diagram
Caption: RORγ Agonist Signaling Pathway.
Quantitative Data: Impact of RORγ Agonists on Cytokine Production
| Cytokine | Cell Type | RORγ Agonist | Fold Change / Effect | Reference |
| IL-17A | Murine Th17 cells | LYC-53772 | Significant increase in secretion | [3] |
| Murine Tc17 cells | LYC-53772 | Significant increase in secretion | [3] | |
| Human PBMCs | LYC-54143 | Increased production | ||
| IL-17F | Murine Th17/Tc17 cells | LYC-53772 | Increased expression | [3] |
| Human PBMCs | LYC-54143 | Increased production | ||
| IL-22 | Murine Th17/Tc17 cells | LYC-53772 | Increased expression | [3] |
| Human PBMCs | LYC-54143 | Increased production | ||
| GM-CSF | Murine Th17/Tc17 cells | RORγ agonist | Increased production | [3] |
| IFN-γ | Murine Th17/Tc17 cells | LYC-53772 | Minimal to no significant change | [3] |
| Human PBMCs | LYC-54143 | No significant change |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the impact of a RORγ agonist like this compound on cytokine production.
In Vitro T-Cell Differentiation and Cytokine Analysis
Objective: To determine the effect of this compound on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
Methodology:
-
Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
T-cell Culture and Differentiation: Isolated naive CD4+ T cells are cultured in complete RPMI-1640 medium.
-
Th17 Polarization: To induce Th17 differentiation, the culture medium is supplemented with anti-CD3 and anti-CD28 antibodies (for T-cell activation), along with a cocktail of polarizing cytokines, typically including IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4.
-
Treatment with this compound: Differentiating T cells are treated with various concentrations of this compound (or a vehicle control, e.g., DMSO).
-
Incubation: Cells are incubated for 3-5 days to allow for differentiation.
-
Restimulation and Cytokine Measurement:
-
For intracellular cytokine staining, cells are restimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against IL-17A, IFN-γ, etc., for analysis by flow cytometry.
-
For secreted cytokine analysis, culture supernatants are collected after the differentiation period (with or without restimulation) and analyzed for cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Experimental Workflow Diagram
Caption: In Vitro Th17 Differentiation Workflow.
Reporter Gene Assay
Objective: To confirm the agonist activity of this compound on the RORγ receptor in a cellular context.
Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293) is used.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector encoding the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Treatment: Transfected cells are treated with various concentrations of this compound or a known RORγ agonist/inverse agonist as controls.
-
Incubation: Cells are incubated for 24-48 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates agonist activity of the compound.
Conclusion
This compound is a potent RORγ agonist that, by activating its target, is expected to enhance the production of pro-inflammatory cytokines, particularly those associated with the Th17 lineage such as IL-17A. This mechanism of action positions this compound and other RORγ agonists as potential therapeutic agents for applications where a bolstered immune response is desired, such as in immuno-oncology. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and its specific impact on the cytokine profile in various immune cell populations. It is important for researchers to consider the stimulatory, rather than suppressive, effect of this compound on cytokine production in their experimental designs.
References
The Influence of RORγt Agonism on Gene Expression in Primary T Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoid-related Orphan Receptor gamma t (RORγt), a lineage-defining transcription factor, is pivotal in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a critical subset of CD4+ T cells implicated in host defense against extracellular pathogens and in the pathophysiology of various autoimmune and inflammatory diseases. Pharmacological modulation of RORγt activity, therefore, presents a compelling therapeutic strategy. This technical guide explores the effect of RORγt agonism, exemplified by compounds such as GNE-0946, on gene expression in primary T cells. We will delve into the core signaling pathways, present quantitative data on gene and protein expression changes, and provide detailed experimental protocols for the study of these effects.
Introduction to RORγt and Th17 Cells
RORγt is a member of the nuclear receptor superfamily and is encoded by the RORC gene. Its expression is largely restricted to immune cells and is essential for the development of Th17 cells from naive CD4+ T cells.[1][2] The Th17 lineage is characterized by the production of a signature profile of cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines play a crucial role in recruiting neutrophils and other immune cells to sites of inflammation and in maintaining mucosal barrier integrity.
This compound is a potent and selective agonist of RORγ, the family to which RORγt belongs. By binding to and enhancing the transcriptional activity of RORγt, this compound and similar agonists are expected to promote the Th17 phenotype and modulate the expression of a wide array of genes involved in T cell function.
The Th17 Differentiation Signaling Pathway
The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu that activates a cascade of intracellular signaling events, culminating in the expression and activation of RORγt.
As depicted in Figure 1, the process is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). TGF-β signals through its receptor to activate SMAD proteins, while IL-6 activates the JAK-STAT pathway, leading to the phosphorylation and activation of STAT3. Activated STAT3 is a critical transcription factor that induces the expression of RORγt, as well as other factors like IRF4 and BATF, which cooperate with RORγt to drive the expression of Th17-associated genes. IL-21, often produced by activated T cells, can create a positive feedback loop by further activating STAT3. IL-23 is important for the stabilization and expansion of the committed Th17 cell population. This compound, as a RORγt agonist, directly enhances the transcriptional activity of RORγt, thereby amplifying the downstream gene expression program.
Quantitative Effects of RORγ Agonists on Gene and Protein Expression
Studies on synthetic RORγ agonists, such as LYC-53772 and LYC-54143, provide quantitative insights into the expected effects of this compound on primary T cells. The following tables summarize key findings from in vitro studies where primary mouse or human T cells were differentiated under Th17-polarizing conditions in the presence of a RORγ agonist.
Modulation of Cytokine Production
RORγ agonists significantly enhance the production of hallmark Th17 cytokines.
| Cytokine | Cell Type | Treatment | Change in Expression | Reference |
| IL-17A | Mouse CD4+ & CD8+ T cells | LYC-53772 | Increased | [3] |
| IL-17A | Human PBMCs | LYC-54143 | Increased | [3] |
| IL-17F | Human PBMCs | LYC-54143 | Increased | [3] |
| IL-22 | Human PBMCs | LYC-54143 | Increased | [3] |
| IFNγ | Mouse CD4+ & CD8+ T cells | LYC-53772 | Minimal Change | [3] |
| IFNγ | Human PBMCs | LYC-54143 | No Significant Change | [3] |
Regulation of Immune Checkpoint and Effector Molecules
RORγ agonism also influences the expression of molecules involved in T cell regulation and effector function.
| Molecule | Cell Type | Treatment | Change in Expression | Reference |
| PD-1 (Protein) | Mouse CD8+ T cells | LYC-54143 | Decreased | [4] |
| FOXP3 (mRNA) | Mouse T cells | LYC-53772 | Decreased | [3] |
| CD73 (Protein) | Mouse T cells | LYC-54143 | Decreased | [4] |
| Co-stimulatory Receptors (e.g., CD137, CD226) | Mouse T cells | LYC-54143 | Increased | [4] |
| Co-inhibitory Receptors (e.g., TIGIT) | Mouse T cells | LYC-54143 | Decreased | [4] |
Experimental Protocols
To investigate the effects of this compound on gene expression in primary T cells, a series of well-established in vitro experiments can be performed. The following provides a general workflow and detailed protocols for key steps.
Isolation of Primary Human CD4+ T Cells
-
Source Material: Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors via Ficoll-Paque density gradient centrifugation.
-
Negative Selection: Isolate naive CD4+ T cells using a commercially available magnetic-activated cell sorting (MACS) kit for untouched CD4+ T cells, followed by depletion of CD45RO+ memory T cells if a purely naive population is desired.
-
Purity Assessment: Verify the purity of the isolated CD4+ T cell population (>95%) by flow cytometry using antibodies against CD3 and CD4.
In Vitro Th17 Differentiation
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C.
-
Cell Seeding: Wash the coated plate with sterile PBS and seed the purified naive CD4+ T cells at a density of 1-2 x 10^5 cells per well.
-
Differentiation Cocktail: Add soluble anti-CD28 antibody (e.g., 2 µg/mL) and the Th17-polarizing cytokine cocktail to the culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine). A typical human Th17 cocktail includes:
-
IL-1β (e.g., 10 ng/mL)
-
IL-6 (e.g., 20 ng/mL)
-
IL-23 (e.g., 20 ng/mL)
-
TGF-β (e.g., 1-5 ng/mL)
-
Anti-IFNγ and Anti-IL-4 neutralizing antibodies (to block Th1 and Th2 differentiation)
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Treatment with this compound
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Add this compound at various concentrations to the Th17 differentiation cultures at the time of cell seeding. A vehicle control (e.g., DMSO) must be included.
Gene Expression Analysis by RNA-Sequencing
-
Cell Lysis and RNA Extraction: At the end of the culture period, harvest the T cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome (e.g., hg38).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Conduct pathway and gene set enrichment analysis to identify biological processes affected by this compound.
-
Protein Expression Validation by Flow Cytometry
-
Cell Staining:
-
For surface markers (e.g., PD-1, CD226), stain the cells with fluorescently labeled antibodies.
-
For intracellular cytokines (e.g., IL-17A), restimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A) and phorbol 12-myristate 13-acetate (PMA)/ionomycin. Then, fix and permeabilize the cells before staining with antibodies against the cytokines of interest.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Conclusion
This compound and other RORγt agonists represent a promising class of immunomodulatory compounds. By selectively targeting the master regulator of Th17 cell differentiation, these molecules can significantly alter the gene expression landscape of primary T cells. This leads to an enhanced Th17 phenotype, characterized by increased production of IL-17A, IL-17F, and IL-22, and a modulation of various immune regulatory molecules. The experimental framework outlined in this guide provides a robust approach for the detailed characterization of the effects of this compound and similar compounds on T cell biology, which is essential for their further development as potential therapeutics for a range of diseases.
References
- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
GNE-0946: In Vitro Assay Protocol for Th17 Differentiation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing GNE-0946, a potent and selective RORγ (RORc) agonist, to drive the in vitro differentiation of T helper 17 (Th17) cells. Th17 cells are a critical subset of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine IL-17. They play a crucial role in host defense against extracellular pathogens and have been implicated in the pathogenesis of various autoimmune and inflammatory diseases. Understanding the mechanisms of Th17 differentiation and identifying compounds that modulate this process are of significant interest in drug discovery and immunology research.
This compound acts as an agonist for the Retinoid-related Orphan Receptor gamma t (RORγt), the master transcription factor for Th17 cell differentiation. By activating RORγt, this compound can potently promote the differentiation of naïve CD4+ T cells into the Th17 lineage.
Signaling Pathways in Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu and a cascade of intracellular signaling events. The key pathways converge on the activation of the master transcriptional regulator, RORγt.
Upon T cell receptor (TCR) stimulation by antigen-presenting cells, and in the presence of co-stimulatory signals (like CD28), naïve CD4+ T cells become activated. The cytokine environment then dictates their differentiation fate. For Th17 differentiation, the presence of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) is crucial.[1][2] IL-6 activates the STAT3 signaling pathway, which is a critical transcription factor for Th17 differentiation.[3] STAT3, in conjunction with signals from the TCR and TGF-β pathways (involving SMAD proteins), induces the expression of RORγt.[4] RORγt then drives the expression of Th17-signature cytokines, including IL-17A and IL-17F.[5] Other cytokines like IL-1β and IL-23 can further promote and stabilize the Th17 phenotype.[6][7]
Below is a diagram illustrating the signaling cascade leading to Th17 differentiation, highlighting the central role of RORγt, the target of this compound.
Caption: Signaling pathway of Th17 differentiation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Comments |
| EC50 | 4 nM | HEK-293 | Potent agonist of RORγ.[8] |
Note: The EC50 value was determined in a HEK-293 cell-based reporter assay. The optimal concentration for inducing Th17 differentiation in primary T cells may vary and should be determined empirically, typically in the nanomolar to low micromolar range.
Experimental Protocol: In Vitro Th17 Differentiation Assay
This protocol details the steps for inducing Th17 differentiation from naïve CD4+ T cells using this compound. The workflow is depicted in the diagram below.
Caption: Experimental workflow for the this compound in vitro Th17 differentiation assay.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naïve CD4+ T cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
HEPES buffer
-
2-Mercaptoethanol
-
Naïve CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS))
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human TGF-β1
-
Recombinant human IL-6
-
(Optional) Recombinant human IL-1β
-
(Optional) Recombinant human IL-23
-
(Optional) Anti-human IL-4 antibody
-
(Optional) Anti-human IFN-γ antibody
-
This compound (resuspended in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-human IL-17A antibody
-
ELISA kit for human IL-17A
-
RNA isolation and qPCR reagents
Procedure
Day 0: Isolation and Plating of Naïve CD4+ T Cells
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit to a purity of >95%.
-
Pre-coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 10 mM HEPES, and 55 µM 2-Mercaptoethanol).
-
Seed the cells at a density of 1-2 x 105 cells per well in 100 µL of medium.
-
Prepare the Th17 differentiation cocktail. The final concentrations of cytokines and antibodies should be optimized, but a starting point is:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 50 µL of the Th17 differentiation cocktail and 50 µL of the this compound dilution (or vehicle) to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
Day 3-5: Analysis of Th17 Differentiation
A. Intracellular Cytokine Staining for IL-17A by Flow Cytometry
-
Approximately 4-6 hours before harvesting, restimulate the cells by adding a cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor to the culture.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers if desired (e.g., CD4).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain with a fluorochrome-conjugated anti-human IL-17A antibody.
-
Wash the cells and acquire data on a flow cytometer. Analyze the percentage of IL-17A-producing cells within the CD4+ T cell population.
B. IL-17A Measurement in Supernatant by ELISA
-
Before restimulation for flow cytometry, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Perform an ELISA for human IL-17A according to the manufacturer's protocol.
-
Determine the concentration of IL-17A in the supernatant for each experimental condition.
C. Gene Expression Analysis by qPCR
-
Harvest the cells and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression of RORC (encoding RORγt) and IL17A. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
Data Interpretation
The addition of this compound to the Th17 polarizing conditions is expected to result in a dose-dependent increase in:
-
The percentage of IL-17A-producing CD4+ T cells, as measured by flow cytometry.
-
The concentration of secreted IL-17A in the culture supernatant, as measured by ELISA.
-
The mRNA expression of RORC and IL17A, as measured by qPCR.
These results will confirm the activity of this compound as a RORγ agonist and its ability to promote Th17 differentiation in a primary human cell-based assay. This protocol provides a robust framework for screening and characterizing compounds that target the Th17 pathway for therapeutic development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The requirements for natural Th17 cell development are distinct from those of conventional Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 7. cusabio.com [cusabio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. antbioinc.com [antbioinc.com]
Application Notes and Protocols for In Vivo Mouse Studies with GNE-0946
For research use only. Not for use in diagnostic procedures.
Introduction
GNE-0946 is a potent and selective agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ/RORc).[1] RORγ is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). As a key driver of immune responses, RORγ is a therapeutic target for autoimmune diseases and cancer. Agonists of RORγ, like this compound, are being investigated for their potential to enhance anti-tumor immunity. These compounds can augment the effector functions of Th17 and Tc17 cells, leading to increased cytokine production, improved T-cell survival, and reduced immune suppression.
Note: At the time of writing, specific in vivo dosage and administration protocols for this compound in mouse models are not publicly available in the reviewed literature. The following protocols and data are based on general practices for in vivo studies of other RORγ agonists and should be adapted and optimized for specific experimental contexts.
Mechanism of Action: RORγ Agonism
RORγ agonists bind to the ligand-binding domain of the RORγ protein. This binding event promotes the recruitment of co-activator proteins and initiates the transcription of target genes. In the context of T-cells, this leads to the enhanced expression of genes associated with Th17/Tc17 cell differentiation and function, including IL-17A, IL-17F, and IL-22. This signaling cascade can bolster immune responses against tumors.
Quantitative Data Summary
As specific data for this compound is unavailable, the following table provides a representative summary of dosages for other synthetic RORγ agonists used in in vivo mouse studies for anti-tumor efficacy. This is for illustrative purposes only and must be optimized for this compound.
| Compound Class | Mouse Model | Administration Route | Dosage Range | Dosing Frequency | Reference |
| Synthetic RORγ Agonist | Syngeneic Tumor Models (MC38, 4T1) | Oral Gavage | 10 - 100 mg/kg | Once or twice daily | General Literature |
| Oxysterol RORγ Agonist (7β, 27-OHC) | C57BL/6 Mice | Intraperitoneal Injection | 10 µ g/mouse | Every other day | [2] |
Experimental Protocols
Compound Preparation
For in vivo administration, this compound must be formulated in a suitable vehicle. The choice of vehicle will depend on the administration route and the compound's solubility.
-
Materials:
-
This compound powder
-
Vehicle components (e.g., sterile PBS, DMSO, Tween 80, carboxymethylcellulose)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
-
-
Protocol for Oral Gavage Formulation (Example):
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.
-
If necessary, dissolve the this compound powder in a minimal amount of a solubilizing agent like DMSO.
-
Prepare the final vehicle solution. A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Slowly add the dissolved this compound to the vehicle while vortexing to create a homogenous suspension.
-
Sonication may be used to improve the uniformity of the suspension.
-
Prepare the formulation fresh daily before administration.
-
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model:
-
6-8 week old female C57BL/6 mice (or other appropriate strain for the selected tumor model).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma).
-
-
Experimental Workflow Diagram:
-
Protocol:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (approximately 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Compound Administration: Administer this compound or the vehicle control according to the determined dosage and schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse 2-3 times per week as a measure of toxicity.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration.
-
Analysis: At the study endpoint, collect tumors and spleens for downstream analysis such as immune cell profiling by flow cytometry or cytokine analysis.
-
Potential Applications and Expected Outcomes
-
Enhanced Anti-Tumor Immunity: Administration of a RORγ agonist like this compound is expected to enhance the infiltration and effector function of Th17 and Tc17 cells within the tumor microenvironment.
-
Increased Cytokine Production: Treatment may lead to elevated levels of IL-17 and other pro-inflammatory cytokines in the tumor and peripheral circulation.
-
Tumor Growth Inhibition: By boosting the anti-tumor immune response, this compound may lead to a reduction in tumor growth rate compared to vehicle-treated controls.
Safety and Toxicology
As with any investigational compound, it is crucial to monitor for signs of toxicity. This includes, but is not limited to, monitoring for changes in body weight, signs of distress, and altered behavior. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) of this compound before initiating large-scale efficacy studies.
References
Application Note: Preparation of GNE-0946 Working Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a working solution of GNE-0946, a potent and selective Retinoid-related Orphan Receptor gamma (RORγ) agonist, from a stock solution.[1] Adherence to this protocol is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in cell-based assays and other research applications. The following sections outline the necessary materials, step-by-step procedures for preparing stock and working solutions, and essential storage and stability information.
Chemical and Physical Properties of this compound
A comprehensive summary of the key quantitative data for this compound is presented below. This information is fundamental for accurate preparation of solutions.
| Property | Value | Source |
| Molecular Weight | 460.79 g/mol | [1] |
| CAS Number | 1677667-24-1 | [1] |
| Appearance | Light yellow to green yellow solid | [1] |
| Purity | >98% | [1] |
| In Vitro Potency (EC₅₀) | 4 nM (HEK-293 cells) | [1] |
| Solubility in DMSO | 100 mg/mL (217.02 mM) | [1] |
This compound Signaling Pathway
This compound functions as a potent agonist for the RORγ nuclear receptor. Upon binding, it modulates the transcription of target genes, such as those involved in the inflammatory response.
Caption: Simplified signaling pathway of this compound as a RORγ agonist.
Experimental Protocols
This section details the necessary materials and step-by-step instructions for preparing this compound solutions.
Required Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate cell culture medium or experimental buffer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing 10 mM Stock Solution
The high solubility of this compound in DMSO allows for the preparation of a concentrated stock solution, which can be stored for later use.[1]
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.61 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 460.79 g/mol = 0.00461 g = 4.61 mg
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For optimal dissolution, use newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming (up to 60°C) and sonication can be used to ensure the compound is fully dissolved.[1]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solution
Proper storage is crucial to maintain the integrity of the compound.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Protocol for Preparing Working Solution
The working solution is prepared by diluting the 10 mM stock solution into the appropriate cell culture medium or experimental buffer to the desired final concentration. The EC₅₀ values suggest that typical working concentrations will be in the nanomolar (nM) to low micromolar (µM) range.[1]
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform Serial Dilutions: It is recommended to perform serial dilutions to achieve a low final concentration accurately.
-
Example for a 10 µM final concentration in 1 mL: Add 1 µL of the 10 mM stock solution to 999 µL of your experimental medium or buffer.
-
Calculation (M₁V₁ = M₂V₂): (10,000 µM)(V₁) = (10 µM)(1000 µL) -> V₁ = 1 µL
-
-
Mix Thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Immediate Use: It is best practice to prepare the working solution fresh for each experiment and use it immediately. Do not store dilute aqueous solutions for extended periods.
Experimental Workflow Diagram
The following diagram illustrates the overall process from receiving the compound to its application in an experiment.
Caption: Workflow for preparing and using this compound solutions.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate LRRK2 Kinase Inhibitor Activity
A Note on GNE-0946: Initial searches indicate that this compound is a potent and selective RORγ (Retinoid-related orphan receptor gamma) agonist.[1] The following application notes and protocols are focused on cell-based assays for testing the activity of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a key therapeutic target in Parkinson's disease research. This focus is based on the broader context of the request for assays relevant to kinase inhibitor drug development in neurodegenerative disease.
Introduction
Mutations that enhance the kinase activity of LRRK2 are a significant genetic cause of Parkinson's disease.[2][3][4] Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of therapeutic research.[5] To assess the efficacy of these inhibitors in a cellular context, a variety of robust and quantitative assays are employed. These assays are crucial for determining a compound's on-target activity, cellular potency, and mechanism of action. This document provides detailed protocols for three key cell-based assays used to characterize LRRK2 inhibitors: the Rab10 Phosphorylation Assay, the LRRK2 Autophosphorylation Assay, and the Cellular Thermal Shift Assay (CETSA).
LRRK2 Signaling Pathway
The diagram below illustrates a simplified LRRK2 signaling pathway. Pathogenic mutations can lead to hyperactivation of LRRK2's kinase function, resulting in increased phosphorylation of its substrates, such as Rab10, which is involved in vesicular trafficking. LRRK2 inhibitors aim to block this kinase activity.
Caption: Simplified LRRK2 signaling pathway and point of intervention for inhibitors.
Rab10 Phosphorylation Assay
Application Note:
This assay measures the phosphorylation of Rab10 at threonine 73 (pT73), a direct substrate of LRRK2, to quantify LRRK2 kinase activity in cells.[2][3][6] A decrease in pRab10 levels upon compound treatment indicates inhibition of LRRK2. This assay is highly specific for LRRK2 activity and is considered a reliable biomarker for target engagement.[7] The protocol below describes a Western blot-based method using Phos-tag™ SDS-PAGE, which retards the migration of phosphorylated proteins, allowing for clear separation of pRab10 from total Rab10.[3][8]
Experimental Workflow:
Caption: Workflow for the Rab10 Phosphorylation Assay using Phos-tag™ Western Blot.
Protocol: Phos-tag™ Western Blot for pRab10
Materials:
-
Cell line expressing endogenous or overexpressed LRRK2 (e.g., A549, SH-SY5Y with G2019S mutation).
-
LRRK2 inhibitors (e.g., MLi-2, GNE-7915).[9]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phos-tag™ acrylamide solution.
-
Primary antibodies: anti-pRab10 (pT73), anti-total Rab10, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with a dose range of the LRRK2 inhibitor (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 90 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Phos-tag™ SDS-PAGE:
-
Prepare a 12% polyacrylamide gel containing 50 µM Phos-tag™ acrylamide.
-
Load equal amounts of protein (e.g., 20 µg) per lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the image using a chemiluminescence imager.
-
Quantify the band intensities for pRab10 and total Rab10.
-
Normalize the pRab10 signal to the total Rab10 signal.
-
Plot the normalized pRab10 levels against the inhibitor concentration to determine the IC50 value.
-
Data Presentation:
| LRRK2 Inhibitor | Cell Line | pRab10 IC50 (nM) |
| Inhibitor A (e.g., MLi-2) | A549 | 1.4 |
| Inhibitor B (e.g., GNE-7915) | SH-SY5Y (G2019S) | 9.0 |
| Inhibitor C | A549 | 25.6 |
LRRK2 Autophosphorylation Assay (pS1292)
Application Note:
LRRK2 undergoes autophosphorylation at multiple sites, with serine 1292 (pS1292) being a key indicator of its kinase activity.[5] This assay directly measures the phosphorylation status of LRRK2 itself. A reduction in the pS1292 signal indicates target engagement and inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) is a high-throughput method ideal for this measurement, offering higher sensitivity than traditional Western blots.[10]
Experimental Workflow:
Caption: High-throughput workflow for the LRRK2 Autophosphorylation (pS1292) HTRF Assay.
Protocol: HTRF Assay for pS1292-LRRK2
Materials:
-
Cell line with sufficient LRRK2 expression.
-
LRRK2 inhibitors.
-
HTRF Phospho-LRRK2 (Ser1292) Detection Kit (containing lysis buffer, donor and acceptor antibodies).[10]
-
White 96-well and 384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a serial dilution of the LRRK2 inhibitor for the desired time.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add the HTRF kit's lysis buffer directly to the wells and incubate as per the manufacturer's instructions.
-
-
Assay Protocol:
-
Transfer a small volume of lysate (e.g., 16 µL) to a 384-well detection plate.
-
Add the HTRF antibody mix (anti-pS1292-LRRK2 antibody labeled with acceptor and anti-total-LRRK2 antibody labeled with donor).
-
Incubate the plate for 4 hours to overnight at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the donor signal).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
-
Data Presentation:
| LRRK2 Inhibitor | Cell Line | pS1292-LRRK2 HTRF IC50 (nM) |
| Inhibitor A | HEK293T (LRRK2-G2019S) | 5.2 |
| Inhibitor B | SH-SY5Y (LRRK2-G2019S) | 15.1 |
| Inhibitor C | HEK293T (LRRK2-G2019S) | 48.9 |
Cellular Thermal Shift Assay (CETSA)
Application Note:
CETSA is a powerful method for confirming direct target engagement of a drug in a cellular environment.[11][12] The principle is that a ligand (inhibitor) binding to its target protein (LRRK2) stabilizes the protein, increasing its resistance to thermal denaturation.[12] By heating cell lysates treated with an inhibitor to various temperatures, one can observe a higher amount of soluble LRRK2 remaining compared to untreated controls, confirming direct binding. This assay is invaluable for validating that a compound's cellular effect is due to on-target interaction.[13]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Protocol: CETSA for LRRK2 Target Engagement
Materials:
-
Cell line expressing LRRK2.
-
LRRK2 inhibitor and vehicle control (DMSO).
-
PBS with protease inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Ultracentrifuge.
-
Anti-LRRK2 antibody.
Procedure:
-
Cell Treatment:
-
Culture cells to high density.
-
Treat one batch of cells with the LRRK2 inhibitor at a high concentration (e.g., 10 µM) and another with vehicle for 1-3 hours.[14]
-
-
Heating:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[14]
-
Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble LRRK2 in each sample by Western blotting using an anti-LRRK2 antibody.
-
-
Data Interpretation:
-
Quantify the LRRK2 band intensity at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble LRRK2 against temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Data Presentation:
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 50.5 | - |
| Inhibitor A (10 µM) | 55.0 | +4.5 |
| Negative Control Cmpd | 50.6 | +0.1 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 'Up with the LRRK': a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. biorxiv.org [biorxiv.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. HTRF Human Phospho-LRRK2 Ser1292 Detection Kit [revvity.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: GNE-0946 Treatment of Human Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0946 is a potent and selective agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ, particularly its thymus-specific isoform RORγt, is a pivotal transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells. These T cell subsets are critical players in inflammatory responses and anti-tumor immunity, primarily through their production of effector cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.
These application notes provide a comprehensive overview of the anticipated effects of this compound on human peripheral blood mononuclear cells (PBMCs) and detailed protocols for its use in in vitro studies. The information is based on the known function of RORγ agonists in human immune cells.
Mechanism of Action
This compound, as a RORγ agonist, is expected to bind to the ligand-binding domain of the RORγ nuclear receptor. This binding event is hypothesized to induce a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of target gene transcription. The primary targets of RORγt are genes that promote the differentiation of naive T cells into the Th17 and Tc17 lineages and stimulate the production of their signature cytokines. By activating RORγ, this compound is anticipated to enhance Type 17 immune responses, which can have significant implications for inflammatory diseases and immuno-oncology research.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on human PBMCs based on published data for other synthetic RORγ agonists.[1][2] It is important to note that these are anticipated results and actual values for this compound may vary.
| Parameter | Condition | Expected Outcome with this compound Treatment | Control (Vehicle) |
| Cytokine Production (pg/mL) | Th17-polarizing conditions (anti-CD3/CD28 + IL-6 + TGF-β) | ||
| IL-17A | 48h stimulation | Increased | Baseline |
| IL-17F | 48h stimulation | Increased | Baseline |
| IL-22 | 48h stimulation | Increased | Baseline |
| IFN-γ | 48h stimulation | No significant change | Baseline |
| T Cell Population (%) | Th17-polarizing conditions | ||
| CD4+IL-17A+ (Th17) cells | Day 4 of culture | Increased | Baseline |
| CD8+IL-17A+ (Tc17) cells | Day 4 of culture | Increased | Baseline |
| CD4+FoxP3+ (Treg) cells | Th17-polarizing conditions | Decreased | Baseline |
| Cell Viability (%) | 72h culture | No significant change at effective concentrations | >95% |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound for Cytokine Analysis
Objective: To assess the effect of this compound on cytokine production by human PBMCs under Th17-polarizing conditions.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom cell culture plates
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
Recombinant human IL-6
-
Recombinant human TGF-β
-
ELISA kits for human IL-17A, IL-17F, IL-22, and IFN-γ
Procedure:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Add 100 µL of the PBMC suspension to each well.
-
Add soluble anti-human CD28 antibody (e.g., 1 µg/mL final concentration).
-
Add Th17-polarizing cytokines: recombinant human IL-6 (e.g., 20 ng/mL) and TGF-β (e.g., 5 ng/mL).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired final concentrations to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Collect the cell-free supernatants and store them at -80°C until analysis.
-
Quantify the concentrations of IL-17A, IL-17F, IL-22, and IFN-γ in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Flow Cytometry Analysis of T Cell Populations Following this compound Treatment
Objective: To determine the effect of this compound on the differentiation of Th17, Tc17, and Treg cells from human PBMCs.
Materials:
-
Human PBMCs treated as described in Protocol 1 (continue culture for 4 days)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD4, CD8, IL-17A, and FoxP3
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Culture PBMCs with this compound or vehicle control under Th17-polarizing conditions for 4 days as described in Protocol 1.
-
On day 4, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Perform surface staining for CD4 and CD8 by incubating the cells with the respective antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
-
Perform intracellular staining for IL-17A and FoxP3 by incubating the cells with the respective antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+IL-17A+ (Th17), CD8+IL-17A+ (Tc17), and CD4+FoxP3+ (Treg) cells.
Visualizations
RORγ Signaling Pathway in T Cells
Caption: RORγ signaling pathway in T helper cells.
Experimental Workflow for this compound Treatment of PBMCs
References
Troubleshooting & Optimization
GNE-0946 solubility issues and best solvent to use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GNE-0946. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO, reaching a concentration of 100 mg/mL.[1] However, achieving this concentration requires heating the solution to 60°C and using sonication.[1] It is also crucial to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1]
Q3: Is this compound soluble in aqueous buffers like PBS?
Q4: How should I store this compound solutions?
A4: this compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1]
Q5: I see precipitation in my cell culture medium after adding the this compound DMSO stock. What should I do?
A5: This indicates that the final concentration of this compound in your aqueous medium has exceeded its solubility limit. To address this, you can try lowering the final concentration of this compound. Additionally, ensure that the final percentage of DMSO in your medium is kept low (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues. Refer to the Troubleshooting Workflow diagram below for a step-by-step guide.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Conditions |
| DMSO | 100 mg/mL (217.02 mM) | Requires sonication and warming to 60°C. Use of anhydrous DMSO is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 460.79 g/mol )
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Methodology:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 46.08 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Heating: Place the tube in a water bath or on a heat block at 60°C.
-
Vortexing and Sonication: Intermittently vortex the solution and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
Methodology:
-
Thawing: Thaw a single-use aliquot of the 100 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to create an intermediate stock at a more manageable concentration.
-
Final Dilution: Directly add a small volume of the DMSO stock (or intermediate stock) to your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to facilitate dispersion.
-
Precipitation Check: After dilution, carefully inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, this indicates that the solubility limit has been exceeded. In this case, you will need to prepare a new working solution with a lower final concentration of this compound.
Protocol 3: Preparation of an In Vivo Formulation
This protocol provides an example of a formulation suitable for in vivo studies, as reported in the literature.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Methodology:
-
Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, combine the following components in the specified order, ensuring thorough mixing after each addition:
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 to the mixture and mix evenly.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
-
Final Concentration: This formulation will result in a final this compound concentration of 2.5 mg/mL in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visual Guides
Caption: this compound acts as an agonist for the RORγ/RORc nuclear receptor.
Caption: A workflow to troubleshoot common this compound solubility issues.
References
Technical Support Center: GNE-0946 & IL-17 Production
Welcome to the technical support resource for researchers utilizing GNE-0946. This guide provides troubleshooting assistance and frequently asked questions regarding experiments that result in lower-than-expected Interleukin-17 (IL-17) production.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly reduced IL-17 levels in our Th17-differentiated cell cultures after treatment with this compound. What is the likely cause?
A1: Low IL-17 production when using an experimental compound like this compound can stem from several sources. The primary possibilities include:
-
Direct Pathway Inhibition: The compound may be directly inhibiting a key component of the Th17 differentiation or IL-17 production pathway, such as the STAT3 or RORγt signaling cascades.
-
Cell Viability Issues: The observed concentration of this compound may be cytotoxic or cytostatic, leading to fewer healthy, IL-17-producing cells.
-
Off-Target Effects: The compound could be inadvertently activating pathways that suppress Th17 differentiation, such as those promoting Th1 or Treg phenotypes.
-
Suboptimal Culture Conditions: The presence of the compound may alter the optimal requirements for Th17 differentiation, necessitating adjustments to cytokine concentrations or culture duration.
Q2: What are the critical factors to verify in our experimental setup for robust Th17 differentiation?
A2: Th17 cell differentiation is a sensitive process. Key factors to control for include:
-
Starting Cell Population: Ensure a pure population of naïve CD4+ T cells (CD4+CD62LhighCD44lowCD25-).
-
Cytokine Quality and Concentration: Use high-quality, recombinant cytokines at optimal concentrations. These can vary between human and murine systems.[1][2][3]
-
T-Cell Activation: The strength of T-cell receptor (TCR) stimulation is crucial. Both plate-bound anti-CD3/anti-CD28 antibodies and bead-based methods are effective.[4][5]
-
Culture Medium: Serum-free media like X-VIVO 15 are often recommended to achieve the most consistent results for human Th17 differentiation.[1][2]
Q3: How can we confirm that our low IL-17 measurement is due to a specific effect of this compound and not a general experimental artifact?
A3: Implementing proper controls is essential. Your experiment should include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) under identical Th17 polarizing conditions. This is your baseline for maximal IL-17 production.
-
Untreated Control: Cells cultured under polarizing conditions without any treatment.
-
Non-Polarizing Control: Naïve T-cells cultured with only anti-CD3/anti-CD28 stimulation to show baseline IL-17 levels (which should be negligible).
-
Viability Assay: Perform a cell viability assay (e.g., Trypan Blue, Annexin V/PI staining) on cells treated with this compound to rule out cytotoxicity.
Q4: Beyond IL-17, what other markers should we analyze to diagnose issues with Th17 differentiation?
A4: To get a complete picture, you should assess key transcription factors and related cytokines.
-
RORγt (RORC): The master transcription factor for Th17 cells. Its expression can be measured via intracellular flow cytometry or qPCR. A decrease in RORγt strongly suggests a block in differentiation.[6]
-
IL-22 and IL-21: Other cytokines produced by Th17 cells.[7]
-
IFN-γ and T-bet: Markers for the Th1 lineage. An increase in these suggests a potential shift away from the Th17 phenotype.[8]
-
Foxp3: The master transcription factor for regulatory T cells (Tregs). TGF-β is also involved in Treg differentiation, so checking for an increase in Foxp3 can reveal a lineage switch.[9]
Troubleshooting Guide: Low IL-17 Production
If you have confirmed low IL-17 production via ELISA or intracellular staining, follow this logical workflow to identify the potential cause.
Caption: A logical workflow for troubleshooting low IL-17 production.
Signaling & Experimental Visuals
Canonical Th17 Differentiation Pathway
The differentiation of naïve T-cells into Th17 cells is primarily driven by the cytokines TGF-β and IL-6, which activate a signaling cascade culminating in the expression of the master transcription factor RORγt. IL-23 is crucial for the stabilization and expansion of the Th17 phenotype.[10][11] this compound could potentially interfere at any stage of this process.
Caption: Simplified signaling pathway for Th17 cell differentiation.
Quantitative Data Summary
Table 1: Recommended Cytokine Concentrations for In Vitro Th17 Polarization
This table provides starting concentrations for key cytokines. Optimal concentrations may vary by reagent supplier and specific cell source, and should be determined empirically.
| Cytokine | Human Naïve CD4+ T cells | Murine Naïve CD4+ T cells |
| TGF-β1 | 2-10 ng/mL[2][3] | 1-5 ng/mL |
| IL-6 | 25-50 ng/mL[3] | 20-50 ng/mL |
| IL-1β | 10-20 ng/mL[3] | 10-20 ng/mL |
| IL-23 | 25-50 ng/mL[1][2][3] | 10-20 ng/mL |
| Anti-IFN-γ | 1-10 µg/mL[3] | 1-10 µg/mL |
| Anti-IL-4 | 1-10 µg/mL[3] | 1-10 µg/mL |
Experimental Protocols
Protocol 1: Human Th17 Cell Differentiation
This protocol is adapted from established methods for differentiating human naïve CD4+ T cells.[2][3]
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or cord blood using negative selection magnetic beads (CD4+CD45RA+CCR7+ or similar). Purity should be >95%.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3) at 1-5 µg/mL in PBS overnight at 4°C. Wash wells 2x with sterile PBS before use.
-
Cell Plating: Resuspend naïve CD4+ T cells in pre-warmed X-VIVO 15 serum-free medium. Plate cells at a density of 1 x 106 cells/mL.
-
Activation & Polarization: Add soluble anti-human CD28 antibody (clone CD28.2) to a final concentration of 2 µg/mL. Add the Th17-polarizing cytokines and neutralizing antibodies according to the concentrations in Table 1.
-
Polarizing Cocktail: TGF-β, IL-6, IL-1β, IL-23.
-
Neutralizing Cocktail: Anti-IFN-γ, Anti-IL-4.
-
-
Incubation: Culture cells for 5-7 days at 37°C and 5% CO2.
-
Analysis: On the final day, harvest supernatant for IL-17 analysis by ELISA or restimulate cells for intracellular cytokine staining.
Protocol 2: Intracellular Cytokine Staining (ICS) for IL-17A
-
Restimulation: Transfer 1-2 x 106 cells to a new tube. Resuspend in complete medium containing a cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubation: Incubate for 4-6 hours at 37°C and 5% CO2.
-
Surface Staining: Wash cells and stain with antibodies for surface markers (e.g., CD4) in FACS buffer for 30 minutes at 4°C.
-
Fixation & Permeabilization: Wash cells and resuspend in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm) for 20 minutes at 4°C.
-
Intracellular Staining: Wash cells with a permeabilization buffer. Add the anti-IL-17A antibody (and anti-RORγt, if desired) and incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash cells, resuspend in FACS buffer, and acquire data on a flow cytometer. Gate on CD4+ lymphocytes to analyze IL-17A expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of human Th17 cell differentiation in vitro: evaluating different polarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. Optimization of In Vitro Th17 Polarization for Adoptive Cell Therapy in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic controls of Th17 cell differentiation and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutting Edge: In Vitro Generated Th17 Cells Maintain Their Cytokine Expression Program in Normal but Not Lymphopenic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-17 and IL-17-producing cells in protection versus pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-9 induces differentiation of TH17 cells and enhances function of FoxP3+ natural regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 11. droracle.ai [droracle.ai]
GNE-0946 In Vitro Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and mitigating potential off-target effects of GNE-0946, a potent RORγ agonist, in in-vitro settings. The following information is intended to help researchers design experiments, interpret data, and troubleshoot common issues related to off-target screening.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target liabilities for a RORγ agonist like this compound?
A1: As a nuclear receptor agonist, this compound's primary off-target risks involve interactions with other nuclear receptors due to structural similarities in ligand-binding domains. Additionally, like many small molecules, it could interact with a range of kinases and ion channels. Early-stage, broad-spectrum screening is crucial to identify any such liabilities.
Q2: How can I assess the selectivity of this compound against other kinases?
A2: A kinase selectivity panel is the standard method. This involves screening this compound against a large number of purified kinases (often over 400) at a fixed concentration to identify potential hits. Follow-up dose-response assays are then performed on any kinases that show significant inhibition to determine the IC50 value.
Q3: What is the significance of a hERG assay in the context of this compound safety profiling?
A3: The hERG (human Ether-a-go-go-Related Gene) assay is a critical safety pharmacology study that assesses the risk of a compound causing cardiac arrhythmias.[1][2] It is a standard in vitro test for all small molecule drug candidates, regardless of their primary target, to ensure cardiac safety.
Q4: How can I confirm that this compound is engaging RORγ within the cell and not just in a purified system?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[3][4][5] This assay measures the thermal stabilization of a target protein upon ligand binding, providing evidence of direct interaction within the cell.
Troubleshooting Guides
Kinase Selectivity Screening
| Issue | Potential Cause | Troubleshooting Steps |
| High number of off-target kinase hits at screening concentration. | The screening concentration may be too high, leading to the identification of non-specific interactions. | - Review the on-target potency of this compound and select a screening concentration that is appropriate (e.g., 10-fold higher than the on-target EC50).- Perform dose-response assays for all initial hits to confirm potency and distinguish true off-targets from false positives. |
| Inconsistent results between screening runs. | - Compound instability.- Variability in assay conditions. | - Ensure the stability of this compound in the assay buffer.- Verify the consistency of ATP concentration, kinase concentration, and incubation times between runs. |
| No inhibition of positive control kinase. | - Inactive positive control compound.- Issue with the kinase or substrate. | - Use a fresh, validated stock of the positive control inhibitor.- Confirm the activity of the kinase and the integrity of the substrate. |
hERG Patch Clamp Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values. | - Compound precipitation at high concentrations.- Instability of the whole-cell patch clamp recording. | - Visually inspect solutions for precipitation and consider using a different vehicle or lower concentrations.- Ensure a stable seal resistance and monitor for changes in cell health during the recording. |
| False positive hERG inhibition. | The compound may be affecting the cells in a way that indirectly alters ion channel function without direct binding. | - Perform a counter-screen with a different cell line expressing the hERG channel.- Assess the general cytotoxicity of this compound in the assay cell line. |
| Discrepancy between manual and automated patch-clamp results. | Differences in temperature, voltage protocols, or solution exchange rates. | - Harmonize experimental parameters as much as possible between the two platforms.- Use a set of known hERG inhibitors with varying potencies to calibrate and compare the two systems.[1] |
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate how off-target screening results are typically presented.
Table 1: Illustrative Kinase Selectivity Panel for this compound
Screening performed at 1 µM this compound.
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| RORγ (On-target) | 98% | 5 | Nuclear Receptor |
| Kinase A | 75% | 850 | Tyrosine Kinase |
| Kinase B | 52% | 1,200 | Serine/Threonine Kinase |
| Kinase C | 15% | >10,000 | Tyrosine Kinase |
| Kinase D | 8% | >10,000 | Serine/Threonine Kinase |
Table 2: Illustrative Safety Pharmacology Panel for this compound
| Target | Assay Type | Result (IC50/EC50 in µM) | Potential Implication |
| hERG | Manual Patch Clamp | > 30 | Low risk of cardiac arrhythmia |
| Nav1.5 | Patch Clamp | > 30 | Low risk of sodium channel-mediated cardiotoxicity |
| Cav1.2 | Patch Clamp | > 30 | Low risk of calcium channel-mediated cardiotoxicity |
| PDE3A | Biochemical Assay | 15 | Potential for cardiovascular side effects at high concentrations |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
Objective: To identify off-target kinases inhibited by this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM) in the assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the recombinant kinase, a fluorescently labeled peptide substrate, and ATP.
-
Incubation: Add this compound or vehicle control (DMSO) to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of phosphorylated substrate using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for this compound relative to the vehicle control. For hits showing significant inhibition, perform a dose-response curve to determine the IC50 value.
Protocol 2: Manual Patch Clamp hERG Assay
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture the cells to an appropriate confluency for electrophysiological recording.
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup with an amplifier and data acquisition system. Maintain the cells at a physiological temperature (e.g., 37°C).
-
Recording: Establish a whole-cell recording configuration. Apply a specific voltage protocol to elicit hERG currents.[6]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percent inhibition relative to the baseline. Fit the concentration-response data to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with RORγ in intact cells.[3][4][5][7][8]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble RORγ by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble RORγ as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for in vitro off-target assessment of this compound.
Caption: Simplified signaling pathways for on-target and potential off-target effects.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential signaling pathways as therapeutic targets for overcoming chemoresistance in mucinous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from GNE-0946 Treatment
Welcome to the technical support center for GNE-0946, a potent and selective RORγ (Retinoic acid receptor-related Orphan Receptor gamma) agonist. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound and other RORγ agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic agonist for the nuclear receptor RORγ. Its primary mechanism involves binding to the ligand-binding domain (LBD) of RORγ. This binding event stabilizes a conformation of the receptor that promotes the recruitment of coactivator proteins. The RORγ-coactivator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the transcriptional activation of these genes. A key target of RORγt, the isoform predominantly found in T cells, is the gene encoding Interleukin-17 (IL-17), a cytokine crucial for the differentiation of Th17 cells.[1][2][3][4]
Q2: I am not observing the expected increase in IL-17A production after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to a lack of IL-17A induction. First, ensure that the cell type you are using expresses RORγt and is competent for Th17 differentiation. Naive CD4+ T cells are the standard model for this process. Second, the differentiation cocktail is critical; it should typically include TGF-β, IL-6, IL-1β, and IL-23 to effectively drive Th17 polarization.[5] Third, the timing of this compound treatment and the duration of the culture are important variables. Finally, the concentration of this compound should be optimized for your specific cell type and assay conditions, as suboptimal concentrations may not elicit a robust response. Refer to the detailed Th17 Differentiation Assay protocol in the troubleshooting section for more guidance.
Q3: My luciferase reporter assay shows high background or inconsistent results. How can I troubleshoot this?
A3: High background and variability are common issues in luciferase reporter assays. For high background, consider the promoter used in your reporter construct; some minimal promoters can have cryptic binding sites.[6] Ensure you are using an appropriate "empty vector" control with no specific promoter to assess baseline activity. Variability can arise from inconsistent transfection efficiency, pipetting errors, or cell plating density.[7] Using a dual-luciferase system with a co-transfected control reporter (e.g., Renilla luciferase) is highly recommended to normalize for these factors.[8] Detailed troubleshooting steps for luciferase assays are provided below.
Q4: Are there known off-target effects for synthetic RORγ agonists like this compound?
A4: While this compound is designed to be a selective RORγ agonist, off-target effects are a possibility with any small molecule. The specificity of RORγ inhibitors can be influenced by their chemical structure, and some may interact with other nuclear receptors like RORα and RORβ.[9] It is advisable to perform counter-screening against a panel of related nuclear receptors to assess the selectivity of this compound in your experimental system. Additionally, unexpected phenotypic changes in your cells that do not align with known RORγ signaling pathways could indicate off-target activity.
Q5: Could cells develop resistance to this compound?
A5: While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to targeted therapies can occur through various mechanisms. These can include mutations in the drug target (RORγ) that prevent drug binding, upregulation of drug efflux pumps, or activation of compensatory signaling pathways that bypass the need for RORγ activity. If you observe a diminishing response to this compound over time in long-term cell culture experiments, it may be indicative of acquired resistance.
Troubleshooting Guides
Luciferase Reporter Gene Assay for RORγ Activity
This guide addresses common issues when using a luciferase reporter construct containing ROREs to measure this compound-induced RORγ transcriptional activity.
Diagram: Luciferase Reporter Assay Workflow
Caption: Workflow for a dual-luciferase reporter assay to measure RORγ activity.
Quantitative Data Interpretation:
| Observation | Possible Cause | Recommended Action |
| Low or No Signal | - Low transfection efficiency.- Inactive luciferase enzyme.- Insufficient this compound concentration. | - Optimize transfection protocol (reagent-to-DNA ratio, cell density).- Use fresh luciferase substrate and ensure proper storage.- Perform a dose-response curve for this compound. |
| High Background Signal | - Promoter in the "empty" vector is not truly minimal.- Constitutive activity of endogenous RORγ. | - Use a promoterless vector as a negative control.- Compare this compound treatment to a vehicle control to determine fold-induction. |
| High Variability Between Replicates | - Inconsistent cell numbers per well.- Pipetting inaccuracies.- Edge effects in the plate. | - Be meticulous with cell counting and plating.- Use a master mix for transfection and treatment solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.[7] |
Detailed Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Plating: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a RORE-driven firefly luciferase reporter plasmid, a RORγ expression plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.[8]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in activity relative to the vehicle-treated control.
In Vitro Th17 Cell Differentiation Assay
This guide helps troubleshoot experiments aimed at assessing the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Diagram: Th17 Differentiation Pathway
Caption: Key signals and outcomes in RORγt-driven Th17 cell differentiation.
Quantitative Data Interpretation:
| Observation | Possible Cause | Recommended Action |
| Low percentage of IL-17+ cells | - Suboptimal cytokine cocktail.- Poor viability of primary T cells.- this compound concentration is too low or toxic. | - Titrate concentrations of polarizing cytokines.[5]- Ensure gentle handling of primary cells and use fresh isolates.- Perform a dose-response of this compound and assess cell viability. |
| High IFN-γ production (Th1 skewing) | - Presence of IL-12 in the culture medium.- Absence of neutralizing anti-IFN-γ antibody. | - Ensure IL-12 is excluded from the Th17 polarizing cocktail.- Include anti-IFN-γ and anti-IL-4 antibodies in the culture medium.[5] |
| High Foxp3 expression (Treg skewing) | - High concentration of TGF-β relative to pro-inflammatory cytokines. | - Optimize the concentration of TGF-β in your differentiation cocktail. |
Detailed Experimental Protocol: Th17 Differentiation from Naive CD4+ T cells
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation: Plate the naive CD4+ T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.
-
Th17 Polarization: Culture the cells in a medium supplemented with a Th17-polarizing cytokine cocktail: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), IL-1β (10-20 ng/mL), and IL-23 (10-20 ng/mL). Also include neutralizing antibodies against IFN-γ and IL-4.[5]
-
This compound Treatment: Add this compound at the desired concentrations at the beginning of the culture.
-
Cell Culture: Culture the cells for 3-5 days.
-
Restimulation and Intracellular Staining: For flow cytometry analysis, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). Then, perform surface staining for CD4, followed by fixation, permeabilization, and intracellular staining for IL-17A and IFN-γ.
-
Analysis: Analyze the percentage of CD4+IL-17A+ cells by flow cytometry. Supernatants can also be collected before restimulation to measure secreted IL-17A by ELISA.
Target Gene Expression Analysis by qPCR
This guide is for troubleshooting the quantification of RORγ target gene expression in response to this compound treatment.
Diagram: qPCR Workflow for Target Gene Analysis
Caption: Workflow for analyzing RORγ target gene expression using qPCR.
Quantitative Data Interpretation:
| Observation | Possible Cause | Recommended Action |
| No change in target gene expression | - Cell type does not express RORγ.- Incorrect timing of RNA harvest.- Inefficient qPCR primers. | - Confirm RORγ expression in your cell line.- Perform a time-course experiment to determine peak target gene induction.- Validate qPCR primer efficiency. |
| High variability in Ct values | - Poor RNA quality.- Inconsistent reverse transcription.- Pipetting errors. | - Check RNA integrity (e.g., using a Bioanalyzer).- Use a high-quality reverse transcriptase and consistent amounts of RNA.- Use master mixes for qPCR reactions. |
| Unexpected downregulation of a target gene | - Potential for agonist-bound RORγ to recruit corepressors in certain contexts.[2]- Off-target effects of this compound. | - Investigate the promoter context of the downregulated gene.- Perform chromatin immunoprecipitation (ChIP) to assess RORγ binding.- Test the effect of this compound on other cellular pathways. |
Detailed Experimental Protocol: qPCR for RORγ Target Genes
-
Cell Treatment: Plate cells and treat with this compound or vehicle for the predetermined optimal time.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from a consistent amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, validated primers for your target gene(s) (e.g., IL17A, IL23R) and at least two stable housekeeping genes (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes. Present the data as fold change relative to the vehicle-treated control.
References
- 1. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. RORγ Structural Plasticity and Druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0946 Stability in Culture Medium: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of GNE-0946 in standard cell culture medium. Understanding the stability of this potent and selective RORγ (RORc) agonist is critical for ensuring the accuracy and reproducibility of in vitro experiments.[1][2] This guide offers frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture medium?
A1: While specific public data on the degradation kinetics of this compound in culture medium is limited, it is recommended to handle it as you would other small molecules in solution. The stability can be influenced by factors such as the composition of the medium, pH, temperature, and exposure to light. For critical or long-term experiments, it is best practice to determine its stability under your specific experimental conditions. Stock solutions of this compound are typically stored at -20°C for up to one month or -80°C for up to six months to minimize degradation.[1]
Q2: What are the potential consequences of this compound degradation in my experiments?
A2: Degradation of this compound will result in a lower effective concentration of the active compound in your cell culture. This can lead to a variety of issues, including diminished or inconsistent biological effects, difficulty in reproducing experimental results, and incorrect interpretation of dose-response data.
Q3: How often should I refresh the culture medium containing this compound?
A3: The frequency of media changes will depend on the stability of this compound under your specific culture conditions and the duration of your experiment. For initial experiments, it is advisable to refresh the medium every 24-48 hours to maintain a relatively constant concentration of the compound. A stability assessment can help in optimizing the media refreshment schedule.
Q4: Can components of the culture medium affect this compound stability?
A4: Yes, components in the culture medium, such as serum proteins, amino acids, and changes in pH, can potentially impact the stability of small molecules. It is important to consider these factors when designing and interpreting your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect | Degradation of this compound in the culture medium. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Perform a stability study under your experimental conditions (see protocol below). 3. Increase the frequency of media changes. |
| High variability between replicate experiments | Inconsistent concentration of active this compound due to degradation. | 1. Ensure consistent preparation and storage of this compound stock and working solutions. 2. Standardize the timing of media changes and experimental readouts. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected cytotoxicity | Formation of a toxic degradation product. | 1. Analyze the purity of the this compound stock solution. 2. Assess the stability of this compound and identify potential degradation products using analytical methods like LC-MS. |
This compound Stability Data (Illustrative Example)
The following table presents hypothetical stability data for this compound in a standard DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. This data is for illustrative purposes to demonstrate how stability data might be presented.
| Time (Hours) | This compound Concentration (% of Initial) |
| 0 | 100% |
| 6 | 95% |
| 12 | 88% |
| 24 | 75% |
| 48 | 55% |
| 72 | 38% |
Experimental Protocol: Assessing this compound Stability in Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical standards of this compound
Procedure:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in the desired cell culture medium at the final concentration to be used in your experiments.
-
Incubation: Aliquot the this compound working solution into sterile tubes or wells of a plate. Place the samples in a 37°C incubator with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Sample Processing: Immediately stop any potential further degradation by freezing the sample at -80°C or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet any precipitates.
-
Analytical Quantification: Analyze the supernatant containing this compound using a validated HPLC or LC-MS method to determine its concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will provide the stability profile of the compound under your experimental conditions.
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for stability assessment and the signaling pathway of this compound's target, RORγ.
Caption: Experimental workflow for determining this compound stability.
Caption: Simplified RORγ signaling pathway activated by this compound.
References
Technical Support Center: GNE-0946 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo bioavailability with the RORγ agonist, GNE-0946.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17A. As an agonist, this compound enhances the transcriptional activity of RORγ, making it a valuable tool for studying autoimmune diseases, inflammation, and immuno-oncology.
Q2: I'm observing low exposure of this compound in my animal models after oral dosing. Is this a known issue?
A2: Poor oral bioavailability is a common challenge for many small molecule inhibitors and modulators, particularly those with low aqueous solubility. While specific preclinical data on this compound's bioavailability is not extensively published, it is plausible that its physicochemical properties contribute to low systemic exposure after oral administration. Common contributing factors for poor bioavailability include low aqueous solubility, poor dissolution rate in the gastrointestinal tract, and being a substrate for efflux transporters.
Q3: What are the potential causes of poor in vivo bioavailability of this compound?
A3: The primary reasons for poor in vivo bioavailability of a compound like this compound can be categorized as follows:
-
Physicochemical Properties:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
High Lipophilicity: While necessary for membrane permeability, very high lipophilicity (LogP > 5) can lead to poor aqueous solubility and partitioning into lipidic compartments, reducing absorption.
-
-
Biological Barriers:
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively pump the compound back into the gut lumen.[1][2]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.
-
Troubleshooting Guide
Issue: Low and Variable Plasma Concentrations of this compound Following Oral Gavage
This guide provides a systematic approach to troubleshoot and improve the oral bioavailability of this compound in your preclinical studies.
Step 1: Characterize the Physicochemical Properties of this compound
Before optimizing the formulation, it is crucial to understand the underlying properties of the compound.
-
Experimental Protocol: Solubility Assessment
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.
-
Add an excess amount of this compound powder to each buffer.
-
Shake the suspensions at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., LC-MS/MS).
-
-
Experimental Protocol: Permeability Assessment (Caco-2 Assay)
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Add this compound to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
To assess efflux, add this compound to the BL side and collect samples from the AP side. The inclusion of a known P-gp inhibitor (e.g., verapamil) can help determine if this compound is a substrate.
-
Analyze the concentration of this compound in the samples to determine the apparent permeability coefficient (Papp).
-
Step 2: Select an Appropriate Formulation Strategy
Based on the characterization, select a suitable formulation strategy to enhance oral exposure.
Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization | Increases the surface area of the drug particles, leading to a faster dissolution rate. | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus higher apparent solubility and dissolution rate.[3] | Significant improvement in bioavailability. | Can be physically unstable and revert to a crystalline form. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut, increasing the surface area for absorption.[4][5] | Can significantly enhance bioavailability and reduce food effects. | Can be complex to develop and may have stability issues. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[5][6] | Improves solubility and dissolution rate. | Can be limited by the size of the drug molecule and the cost of cyclodextrins. |
| Nanosuspensions | The drug is formulated as nanoparticles, which increases the surface area and dissolution velocity.[5] | Applicable to a wide range of poorly soluble drugs. | Can be challenging to manufacture and ensure physical stability. |
Step 3: Evaluate Formulation Performance in vivo
Once a formulation has been developed, its performance must be assessed in an appropriate animal model.
-
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Fast rodents overnight prior to dosing.
-
Administer this compound in the selected formulation via oral gavage at a predetermined dose.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Illustrative Pharmacokinetic Data of this compound in Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 900 ± 200 |
| Solid Dispersion in HPMC | 10 | 450 ± 110 | 1.0 | 3200 ± 650 |
| SEDDS Formulation | 10 | 800 ± 200 | 0.5 | 5500 ± 1100 |
Data are presented as mean ± SD and are for illustrative purposes only.
Visualizing Key Concepts
To further aid in understanding the challenges and strategies for improving the bioavailability of this compound, the following diagrams illustrate key pathways and workflows.
Caption: Barriers to Oral Absorption of this compound.
Caption: Workflow for Formulation Development.
Caption: this compound Mechanism of Action via RORγ Signaling.
References
- 1. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: GNE-0946 Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-0946 in cell-based experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ/RORc).[1] RORγ is a nuclear receptor and transcription factor that plays a critical role in various physiological processes, including the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory responses. This compound has been shown to have an EC50 value of 4 nM in HEK-293 cells.[1]
Q2: Why are negative controls crucial in this compound experiments?
Q3: What are the recommended negative controls for this compound cell-based assays?
A comprehensive negative control strategy for this compound experiments should include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the this compound-treated wells. This accounts for any effects of the solvent on the cells.
-
Structurally Related Inactive Compound: The ideal negative control is a compound that is structurally very similar to this compound but does not activate RORγ. While a specific inactive analog of this compound is not commercially available, a suitable alternative is TMP776 . TMP776 is a diastereomer of the potent RORγt inverse agonist TMP778 and has been shown to be inactive in RORγ reporter assays.[2] This makes it an excellent control for potential off-target effects of the chemical scaffold.
-
RORγ Antagonist/Inverse Agonist: A potent and selective RORγ antagonist or inverse agonist should be used to demonstrate that the this compound-induced effect can be blocked. This confirms that the observed activity is mediated through RORγ. Recommended antagonists include:
-
Genetically Modified Cell Line: If available, using a RORγ knockout or knockdown cell line alongside the wild-type parental cell line is a powerful control. This compound should not elicit a response in the RORγ-deficient cells.
Q4: How can I be sure that the antagonist I'm using as a negative control is working?
When using an antagonist like TMP778, it is important to pre-incubate the cells with the antagonist before adding the agonist this compound. A dose-response experiment with the antagonist in the presence of a fixed concentration of this compound will demonstrate a concentration-dependent inhibition of the this compound effect, confirming the antagonist's activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in vehicle control | Cell culture contamination | Check for microbial contamination. Use fresh, sterile reagents. |
| High basal RORγ activity in the cell line | This is expected for some cell lines. Ensure the signal window between the vehicle and this compound is sufficient. Consider using an inverse agonist to reduce basal activity. | |
| Inactive diastereomer (TMP776) shows activity | Off-target effects of the scaffold at high concentrations | Perform a dose-response curve for TMP776 to determine if the effect is only seen at high, non-specific concentrations. |
| Impure compound | Verify the purity of the TMP776 compound. | |
| Antagonist fails to block this compound effect | Insufficient antagonist concentration or incubation time | Optimize the antagonist concentration and pre-incubation time. Perform a dose-response of the antagonist. |
| This compound effect is not RORγ-mediated | This is a critical finding. Confirm with other negative controls, such as a RORγ knockout cell line. | |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |
| Edge effects in the plate | Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the RORγ signaling pathway and a recommended workflow for validating negative controls.
Figure 1. Simplified RORγ signaling pathway illustrating the mechanism of action of this compound and a RORγ antagonist.
Figure 2. Experimental workflow for the selection and validation of negative controls in this compound cell-based assays.
Experimental Protocols
RORγ Luciferase Reporter Assay in HEK293 Cells
This protocol is designed to measure the RORγ agonist activity of this compound and to validate the use of negative controls.
Materials:
-
HEK293 cells stably expressing a RORγ-responsive luciferase reporter construct (or transiently transfected).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound
-
TMP776 (inactive diastereomer)
-
TMP778 (RORγ antagonist)
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293 reporter cells in complete medium.
-
Seed 20,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, TMP776, and TMP778 in DMSO.
-
Create a serial dilution of this compound to generate a dose-response curve (e.g., 10 µM to 0.1 nM).
-
Prepare working solutions of TMP776 (e.g., at the highest concentration of this compound used) and TMP778 (e.g., 1 µM).
-
-
Cell Treatment:
-
For antagonist treatment, pre-incubate cells with TMP778 for 1 hour before adding this compound.
-
Add the compounds to the respective wells:
-
Vehicle control (DMSO)
-
This compound dose-response
-
TMP776
-
TMP778 alone
-
TMP778 + a fixed concentration of this compound (e.g., EC80)
-
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the this compound dose-response curve and calculate the EC50 value.
-
Compare the response of this compound to the inactive diastereomer and the antagonist-treated wells.
-
Data Presentation
The following tables summarize expected quantitative data for this compound and the recommended negative controls.
Table 1: Potency of this compound and Negative Controls on RORγ
| Compound | Target | Activity | Potency | Reference |
| This compound | RORγ | Agonist | EC50 = 4 nM | [1] |
| TMP778 | RORγt | Inverse Agonist | IC50 ≈ 17 nM | [3] |
| TMP776 | RORγt | Inactive | IC50 > 10 µM | [2] |
| SR1001 | RORα/γt | Inverse Agonist | Ki = 111 nM (RORγt) | [4] |
Table 2: Expected Results from a RORγ Reporter Assay
| Treatment | Expected Luciferase Activity (Relative to Vehicle) | Rationale |
| Vehicle (DMSO) | 1.0 | Baseline activity |
| This compound (at EC100) | > 10.0 | Potent agonism of RORγ |
| TMP776 | ~ 1.0 | Inactive compound, should not activate RORγ |
| TMP778 (alone) | < 1.0 | Inverse agonism, reduces basal RORγ activity |
| TMP778 + this compound | ~ 1.0 | Antagonist blocks the agonist-induced activity |
References
Validation & Comparative
A Comparative Analysis of the Potency of ROR Agonists: GNE-0946 vs. SR1078
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent ROR agonists, GNE-0946 and SR1078, supported by available experimental data.
This document summarizes the known potency of this compound and SR1078, details the experimental protocols used to determine their activity, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Potency Comparison
The following table summarizes the reported potency of this compound and SR1078. It is critical to note that the data for each compound were generated in different cell lines and under different experimental conditions, which precludes a direct, definitive comparison of potency.
| Compound | Target(s) | Reported Potency | Cell Line | Assay Type |
| This compound | RORγ (RORc) | EC50: 4 nM[1] | HEK-293 | Not specified |
| SR1078 | RORα and RORγ | IC50: 1-3 µM[2] | Not specified | Not specified |
| EC50: 3-5 µM (for target gene expression) | SH-SY5Y | Gene Expression Assay | ||
| Significant activation at 2-5 µM[3] | HepG2 | Luciferase Reporter Assay |
Experimental Protocols
Determining the Potency of this compound (General Protocol)
While the specific experimental details for the reported 4 nM EC50 of this compound are not publicly available, a general protocol for assessing the potency of a RORγ agonist using a cell-based reporter assay is as follows:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured under standard conditions. The cells are then transiently co-transfected with two plasmids:
-
An expression vector for the human RORγ ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment: Following transfection, the cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a period of 24-48 hours to allow for receptor activation and subsequent luciferase gene expression.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer. Luminescence is directly proportional to the level of RORγ activation.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Determining the Potency of SR1078
The following protocol is based on the methodology described in the initial identification of SR1078[3][4]:
-
Cell Culture: Human hepatoma (HepG2) or Human Embryonic Kidney 293 (HEK293) cells are maintained in appropriate culture media. For experiments sensitive to lipids and sterols, cells can be cultured in media supplemented with charcoal-stripped fetal bovine serum.[4]
-
Transfection (for reporter assays): For cotransfection assays, HEK293 cells are plated in 96-well plates.[4] The cells are then co-transfected with the following plasmids using a transfection reagent like Lipofectamine™ 2000:[4]
-
An expression vector for full-length RORα or RORγ.
-
A luciferase reporter plasmid containing a ROR response element (RORE) from the promoter of a known ROR target gene (e.g., G6Pase or FGF21).[3]
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: 16-24 hours post-transfection, the cells are treated with various concentrations of SR1078 or a vehicle control.[4]
-
Incubation: The cells are incubated with the compound for 24 hours.[4]
-
Luciferase Assay: The activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system.[4]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The fold activation is calculated relative to the vehicle control, and dose-response curves are generated to determine the concentration at which significant activation occurs.[3]
Mandatory Visualization
ROR Signaling Pathway
Caption: ROR agonist signaling pathway.
Experimental Workflow for Potency Determination
References
GNE-0946 vs. Digoxin: A Comparative Guide for RORγ Modulation in Research
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct RORγ modulators: the potent synthetic agonist GNE-0946 and the repurposed cardiac glycoside, digoxin. This document outlines their mechanisms of action, potency, and effects on downstream signaling pathways, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool for RORγ-related research.
At a Glance: this compound vs. Digoxin as RORγ Agonists
| Feature | This compound | Digoxin |
| Compound Type | Synthetic small molecule | Natural cardiac glycoside |
| Primary Mechanism | Potent and selective RORγ agonist[1] | RORγ agonist at low, non-cytotoxic concentrations; Na+/K+-ATPase inhibitor at therapeutic concentrations[2][3] |
| Reported Potency | EC50: 4 nM (HEK-293 cell-based reporter assay)[1] | Maximal activation at ~500 nM (HepG2 cell-based reporter assay); precise EC50 not reported[2] |
| Selectivity | Selective for RORγ[1] | Non-selective, potent inhibitor of Na+/K+-ATPase[3] |
| Cellular Effects | Not detailed in provided search results | Induces RORγ-dependent gene expression in HepG2 cells; promotes Th17 cell differentiation and cytokine expression at low nM concentrations[2][4] |
| Historical Context | Developed as a research tool for studying RORγ | Historically used as a cardiac drug; later identified as a RORγ modulator with dual agonist/inverse agonist properties depending on concentration[2][5] |
RORγ Signaling and Modulation
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in immune cell differentiation, particularly of T helper 17 (Th17) cells, and in metabolic gene regulation[6][7]. As a transcription factor, RORγ binds to ROR response elements (ROREs) in the promoter regions of its target genes to regulate their expression[7].
RORγ-Mediated Signaling in Th17 Cells
In Th17 cells, RORγ is a master regulator of a pro-inflammatory gene program. Upon activation, RORγ, in concert with other transcription factors like STAT3 and IRF4, drives the expression of key cytokines and cell surface receptors that define the Th17 lineage and its function[6][8].
RORγ-Mediated Signaling in HepG2 Cells
In the human hepatoma cell line HepG2, RORγ is involved in the regulation of metabolic genes. Its activation leads to the transcription of genes involved in glucose and lipid metabolism.
Experimental Protocols
RORγ Reporter Gene Assay in HEK-293 or HepG2 Cells
This assay is used to quantify the ability of a compound to activate or inhibit RORγ-mediated transcription.
Methodology:
-
Cell Culture and Plating: HEK-293 or HepG2 cells are cultured under standard conditions and seeded into 96-well plates.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length human RORγ gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple ROR response elements (ROREs).
-
-
Compound Treatment: After an appropriate incubation period post-transfection, the cell culture medium is replaced with a medium containing serial dilutions of this compound or digoxin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a period of 24 to 48 hours to allow for RORγ activation and subsequent luciferase expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of RORγ-mediated transcription, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., a co-transfected Renilla luciferase vector) to account for variations in cell number and transfection efficiency. The dose-response data is then used to calculate the EC50 value for agonists.
Human Th17 Cell Differentiation Assay
This assay assesses the effect of compounds on the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.
Methodology:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD45RA+) are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation and Polarization: The isolated naive T cells are activated with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) and neutralizing antibodies against IFN-γ and IL-4 to prevent differentiation into other T helper subsets.
-
Compound Treatment: this compound or digoxin is added to the culture medium at the desired concentrations at the initiation of the culture.
-
Incubation: The cells are cultured for 3-5 days to allow for differentiation into Th17 cells.
-
Analysis of Th17 Differentiation:
-
Flow Cytometry: Cells are re-stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. Subsequently, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against IL-17A for analysis by flow cytometry.
-
qRT-PCR: Total RNA is extracted from the differentiated cells, and the expression levels of RORC (encoding RORγt) and IL17A are quantified by quantitative real-time PCR.
-
Discussion and Conclusion
The choice between this compound and digoxin as a RORγ modulator depends heavily on the specific research question and experimental context.
This compound stands out as a highly potent and selective RORγ agonist, making it an excellent tool for studies where precise and targeted activation of RORγ is desired, without the confounding off-target effects. Its high potency (EC50 in the low nanomolar range) allows for its use at very low concentrations, minimizing the potential for non-specific cellular effects.
Digoxin , on the other hand, presents a more complex profile. While it does function as a RORγ agonist at low, non-cytotoxic concentrations, its primary and more potent activity is the inhibition of the Na+/K+-ATPase[3]. This dual activity necessitates careful dose-response studies and control experiments to distinguish RORγ-mediated effects from those resulting from ion pump inhibition. However, its well-documented history and established, albeit complex, effects on Th17 cell differentiation make it a relevant compound for certain studies, particularly those investigating the interplay between ion homeostasis and immune cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Digoxin, an Overlooked Agonist of RORγ/RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Digoxin, an Overlooked Agonist of RORγ/RORγT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digoxin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0946 and RORγ Antagonists: A Comparative Guide to Modulating RORγ Activity
This guide provides a comparative analysis of the potent and selective Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) agonist, GNE-0946, and various RORγ antagonists. The validation of their respective activities is explored through established experimental protocols, offering researchers a comprehensive understanding of their opposing effects on the RORγ signaling pathway.
Introduction to RORγ Modulation
Retinoic acid-related orphan receptor gamma (RORγ) is a nuclear receptor and transcription factor that plays a critical role in various physiological and pathological processes.[1] It is a key regulator of T helper 17 (Th17) cell differentiation, which is pivotal in autoimmune diseases through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[2][3] Furthermore, RORγ is involved in cholesterol metabolism, circadian rhythms, and the progression of certain cancers.[1][4]
Modulation of RORγ activity with small molecules, therefore, presents a significant therapeutic opportunity. While This compound is a potent agonist that enhances RORγ activity, a range of antagonists have been developed to inhibit its function.[5] This guide will compare the activity of this compound with representative RORγ antagonists, providing data and methodologies to aid researchers in their studies.
Comparative Activity of RORγ Modulators
The activity of RORγ modulators can be quantified using various in vitro assays. The following table summarizes the potency of the agonist this compound against a selection of RORγ antagonists.
| Compound | Modulator Type | Assay Type | Target | EC50 / IC50 | Reference |
| This compound | Agonist | Cell-based | RORγ | 4 nM (EC50) | [5] |
| ML209 | Antagonist | Cell-based Reporter | RORγt | 460 nM (IC50) | [2] |
| TMP778 | Antagonist | Luciferase Reporter | RORγ | 17 nM (IC50) | [6] |
| VTP-23 | Antagonist | Luciferase Reporter | RORγ | <100 nM (IC50) | [4] |
| TAK828F | Antagonist | Luciferase Reporter | RORγ | <100 nM (IC50) | [4] |
| XY018 | Antagonist | Luciferase Reporter | RORγ | ~5 µM (IC50) | [4] |
| GSK805 | Antagonist | - | RORγ | - | [4] |
| SR2211 | Antagonist | Luciferase Reporter | RORγ | ~1 µM (IC50) | [4] |
| SHR168442 | Antagonist | TR-FRET Coactivator | RORγ LBD | 62 nM (IC50) | [7] |
RORγ Signaling Pathway
RORγ exerts its effects by binding to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, thereby modulating their transcription. The pathway is central to the differentiation of Th17 cells and the subsequent production of inflammatory cytokines.
Caption: Simplified RORγ signaling pathway in a T helper cell.
Experimental Protocols
Validation of RORγ modulator activity typically involves a combination of biochemical and cell-based assays.
RORγ Luciferase Reporter Assay
This cell-based assay is used to measure the ability of a compound to either activate (agonist) or inhibit (antagonist) RORγ-mediated gene transcription.
Principle: Cells are engineered to express a fusion protein of the RORγ ligand-binding domain (LBD) and the Gal4 DNA-binding domain. These cells also contain a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). Activation of RORγ LBD leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture: Drosophila Schneider S2 cells are stably transfected with two vectors: one expressing the Gal4-RORγ LBD fusion protein and another containing the UAS-luciferase reporter construct.[2]
-
Compound Treatment: Cells are plated in 96- or 384-well plates and treated with varying concentrations of the test compound (e.g., this compound or a RORγ antagonist). A DMSO control is also included.
-
Induction: Expression of the Gal4-RORγ fusion protein is induced, for example, by the addition of copper sulfate to the medium if under the control of a metallothionein promoter.[2]
-
Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for compound action and reporter gene expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent (e.g., Bright-Glo) is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the DMSO control. For antagonists, the results are typically expressed as the half-maximal inhibitory concentration (IC50), while for agonists, the half-maximal effective concentration (EC50) is determined.
TR-FRET RORγ Coactivator Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγ LBD and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. The RORγ LBD is tagged with one fluorophore (e.g., a terbium-labeled antibody binding to a GST-tagged LBD), and a coactivator peptide is labeled with another (e.g., fluorescein).[7] When the coactivator binds to the LBD, the fluorophores are in close proximity, and FRET occurs. Antagonists disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged RORγ LBD, a terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide (e.g., D22), and the test compounds.[7]
-
Reaction Setup: In a microplate, combine the RORγ LBD, anti-GST antibody, and the test compound.
-
Incubation: Allow the components to incubate to reach binding equilibrium.
-
Coactivator Addition: Add the fluorescein-labeled coactivator peptide to the wells.
-
FRET Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The decrease in the FRET signal in the presence of a compound indicates antagonist activity. The IC50 value is calculated from the dose-response curve.
Experimental Workflow and Logic
The following diagrams illustrate the workflow for a typical RORγ antagonist validation experiment and the opposing logic of RORγ agonists and antagonists.
Caption: Workflow for validating a RORγ antagonist.
References
- 1. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 2. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GNE-0946 and GSK805: Agonist vs. Antagonist of RORγt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent modulators of the Retinoid-related Orphan Receptor gamma t (RORγt), GNE-0946 and GSK805. These compounds represent opposing approaches to targeting RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells and a critical target in autoimmune and inflammatory diseases. This compound is a potent agonist, activating the receptor, while GSK805 is a potent inverse agonist/antagonist, inhibiting its activity. This guide will objectively present the available experimental data to highlight their distinct biochemical and cellular effects.
At a Glance: this compound vs. GSK805
| Feature | This compound | GSK805 |
| Mechanism of Action | RORγ (RORc) Agonist | RORγt Inverse Agonist/Antagonist |
| Reported Potency | EC50: 4 nM (HEK-293 cells)[1] | pIC50: 8.4 (RORγt)[2] |
| Cellular Effect | Activates RORγ-dependent transcription | Inhibits Th17 cell differentiation and IL-17 production[2][3] |
| Oral Bioavailability | Not Reported | Orally active[2] |
| CNS Penetrance | Not Reported | CNS penetrant[2] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GSK805. It is important to note that the available data for this compound is significantly more limited than for GSK805.
Table 1: In Vitro Potency
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | RORγ Agonist Activity | HEK-293 | EC50 | 4 nM | [1] |
| GSK805 | RORγt Inhibition | Not Specified | pIC50 | 8.4 | [2] |
| GSK805 | Th17 Cell Differentiation Inhibition | CD4+ T cells | pIC50 | >8.2 | [2] |
Table 2: Cellular Activity
| Compound | Experiment | Cell Type | Concentration | Effect | Reference |
| GSK805 | Th17 Cell Differentiation | Naïve CD4+ T cells | 0.5 µM | Comparable inhibition of IL-17 production to 2.5 µM TMP778 | [3] |
| GSK805 | Cytokine Production in Crohn's Disease patient samples | Intestinal lamina propria cells | 0.5 µM | Decreased frequency of IL-17A and IL-22 producing CD4+ T cells | [4] |
Signaling Pathway and Mechanism of Action
RORγt is a master regulator of Th17 cell differentiation. Upon activation by upstream signals like IL-6 and TGF-β, RORγt drives the transcription of key pro-inflammatory cytokines, most notably IL-17A. This compound, as an agonist, is expected to enhance this process, while GSK805, as an inverse agonist, inhibits it.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to characterize this compound and GSK805, based on the available literature.
This compound: RORγ Agonist Activity Assay
-
Objective: To determine the potency of this compound in activating RORγ.
-
Method: A cell-based reporter gene assay was utilized.
-
Cell Line: HEK-293 cells.[1]
-
Procedure:
-
HEK-293 cells are transiently or stably transfected with two plasmids:
-
An expression vector for a fusion protein of the Gal4 DNA-binding domain and the RORγ ligand-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Transfected cells are treated with varying concentrations of this compound.
-
Following incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
The concentration of this compound that produces 50% of the maximal luciferase activity (EC50) is calculated.[1]
-
GSK805: Inhibition of Th17 Cell Differentiation
-
Objective: To assess the ability of GSK805 to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.
-
Method: In vitro T cell differentiation followed by intracellular cytokine staining and flow cytometry.
-
Cell Type: Naïve CD4+ T cells.[3]
-
Procedure:
-
Naïve CD4+ T cells are isolated from spleen and lymph nodes of mice.
-
Cells are cultured under Th17-polarizing conditions (e.g., anti-CD3 and anti-CD28 antibodies, IL-6, TGF-β, anti-IL-4, and anti-IFN-γ).
-
Cultures are treated with GSK805 or a vehicle control (DMSO).
-
After several days (e.g., 4 days), cells are re-stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours.[3]
-
Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against CD4 and IL-17A.
-
The percentage of CD4+IL-17A+ cells is quantified by flow cytometry.
-
In Vivo Studies
GSK805 in a Mouse Model of Multiple Sclerosis
GSK805 has been evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, which is a common model for multiple sclerosis. In one study, oral administration of GSK805 at 10 mg/kg daily, starting from the day of immunization, significantly ameliorated the severity of EAE.[3] Another study showed that GSK805 treatment reduced the frequency of IL-17A-producing Th17 cells in the colon lamina propria and mesenteric lymph nodes in a mouse model of intestinal inflammation.[4]
At present, there is no publicly available in vivo data for this compound.
Summary and Conclusion
This compound and GSK805 are powerful research tools for probing the function of RORγt. They represent two opposing strategies for modulating this important nuclear receptor.
-
GSK805 is a well-characterized, orally bioavailable RORγt inverse agonist that effectively suppresses Th17 differentiation and has demonstrated in vivo efficacy in preclinical models of autoimmune disease. Its mechanism of action makes it a relevant tool for studying the therapeutic potential of RORγt inhibition.
-
This compound is a potent RORγ agonist. While the available data is currently limited to a cellular reporter assay, its high potency suggests it could be a valuable tool for investigating the effects of RORγt activation. Further studies are needed to characterize its selectivity, cellular effects in primary immune cells, and its in vivo activity.
The direct comparison of these two molecules is challenging due to their opposing mechanisms and the disparity in available data. However, the information presented in this guide highlights their distinct profiles and their potential applications in understanding the multifaceted role of RORγt in health and disease. Researchers should select the appropriate compound based on their specific experimental goals, whether it is to inhibit or activate the RORγt pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0946: A Potent and Selective RORγ Agonist with Minimal Cross-Reactivity to RORα and RORβ Isoforms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-0946's activity across the Retinoic Acid Receptor-Related Orphan Receptor (ROR) isoforms. The data presented herein demonstrates the high selectivity of this compound for RORγ over RORα and RORβ, supported by detailed experimental protocols and signaling pathway diagrams.
This compound has been identified as a potent and selective agonist for the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ), a key regulator of T helper 17 (Th17) cell differentiation and IL-17 production. Its selectivity is a critical attribute, as off-target effects on other ROR isoforms, RORα and RORβ, could lead to unintended biological consequences. This guide summarizes the cross-reactivity profile of this compound, providing clear, data-driven insights for researchers evaluating its potential in therapeutic development.
Quantitative Comparison of this compound Activity on ROR Isoforms
The selectivity of this compound was assessed using a GAL4-fusion luciferase reporter gene assay in HEK293T cells. This cellular assay measures the ability of a compound to modulate the transcriptional activity of a specific ROR isoform. The results clearly indicate that this compound is a potent agonist of RORγ, while exhibiting negligible activity on RORα and RORβ at concentrations up to 10 μM.
| Compound | Target Isoform | Assay Type | Cell Line | Activity | EC50 (nM) |
| This compound | RORγ (RORc) | Agonist Activity | HEK-293 | Potent Agonist | 4 |
| This compound | RORα | Inverse Agonist Activity | HEK293T | No Significant Activity | > 10,000 |
| This compound | RORβ | Inverse Agonist Activity | HEK293T | No Significant Activity | > 10,000 |
ROR Signaling Pathways
The ROR family of nuclear receptors (RORα, RORβ, and RORγ) are transcription factors that play crucial roles in a variety of physiological processes. They bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes, thereby regulating their transcription. While they share a conserved DNA-binding domain, their distinct expression patterns and target genes lead to different biological functions.
Caption: Generalized ROR signaling pathway.
Experimental Protocols
The cross-reactivity of this compound was determined using a GAL4-fused human ROR luciferase reporter gene assay. The following provides a detailed methodology for this key experiment.
GAL4-ROR Luciferase Reporter Gene Assay
Objective: To measure the agonist or inverse agonist activity of a test compound on RORα, RORβ, and RORγ transcriptional activity.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, Penicillin/Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine LTX with PLUS Reagent
-
Expression plasmids:
-
pFA-CMV-RORα-LBD (Ligand Binding Domain)
-
pFA-CMV-RORβ-LBD
-
pFA-CMV-RORγ-LBD
-
-
Reporter plasmid: pFR-Luc (containing GAL4 UAS)
-
Control plasmid: pRL-SV40 (Renilla luciferase)
-
This compound (test compound)
-
Dual-Glo Luciferase Assay System
-
96-well cell culture plates (clear and opaque)
-
Luminometer
Methodology:
-
Cell Seeding:
-
HEK293T cells are cultured to 70-80% confluency.
-
Cells are harvested and seeded into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, a transfection mix is prepared in Opti-MEM. This includes the respective pFA-CMV-ROR-LBD plasmid, the pFR-Luc reporter plasmid, and the pRL-SV40 control plasmid.
-
Lipofectamine LTX and PLUS Reagent are added to the plasmid mixture and incubated at room temperature for 25 minutes to form DNA-lipid complexes.
-
The transfection mixture is then added to the cells.
-
Cells are incubated for 5 hours at 37°C.
-
-
Compound Treatment:
-
After incubation, the transfection medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
The cells are then incubated for an additional 20-24 hours.
-
-
Luciferase Assay:
-
The Dual-Glo Luciferase Assay System is used to measure firefly and Renilla luciferase activity sequentially from each well.
-
The assay plate is equilibrated to room temperature.
-
Dual-Glo Luciferase Reagent is added to each well, and firefly luminescence is measured using a luminometer.
-
Dual-Glo Stop & Glo Reagent is then added to quench the firefly reaction and initiate the Renilla reaction. Renilla luminescence is subsequently measured.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.
-
The fold activation or repression relative to the vehicle control is calculated.
-
EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Caption: Workflow for the GAL4-ROR Luciferase Reporter Gene Assay.
A Functional Showdown: Synthetic Agonist GNE-0946 vs. Natural Ligands for RORγ Activation
A deep dive into the functional nuances of the potent synthetic RORγ agonist, GNE-0946, and the body's own natural activators of this key immune regulator.
For researchers and drug development professionals navigating the complex landscape of RORγ modulation, a critical understanding of the functional differences between synthetic and natural ligands is paramount. This guide provides a comprehensive comparison of this compound, a potent and selective synthetic RORγ agonist, with the endogenous cholesterol-derived molecules that naturally regulate this nuclear receptor's activity. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this guide aims to equip scientists with the necessary information to make informed decisions in their research and development endeavors.
Quantitative Comparison of Ligand Potency and Activity
The functional potency of a ligand is a critical determinant of its biological effect. Here, we summarize the available quantitative data for this compound and representative natural RORγ ligands. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, variations in assay conditions should be considered when interpreting these values.
| Ligand | Type | Assay Type | Cell Line | Endpoint | Potency (EC50/Ki) |
| This compound | Synthetic Agonist | Cell-based Reporter Assay | HEK-293 | RORγ-dependent transcription | 4 nM (EC50) [1][2] |
| 25-Hydroxycholesterol | Natural Ligand (Oxysterol) | Co-activator Recruitment Assay | - | SRC1-2 peptide recruitment | ~20-40 nM (EC50) |
| 7β,27-dihydroxycholesterol | Natural Ligand (Oxysterol) | Cell-based Reporter Assay | HEK293T | RORγ-dependent transcription | 691 nM (EC50)[3] |
| 7β,27-dihydroxycholesterol | Natural Ligand (Oxysterol) | Radioligand Binding Assay | - | Competition with 3H-25-OHC | 120 nM (Ki)[4] |
| Desmosterol | Natural Ligand (CBI) | Cell-based Reporter Assay | Insect Cells | RORγ-dependent transcription | > 40 nM (EC50) |
| Zymostenol | Natural Ligand (CBI) | Cell-based Reporter Assay | - | RORγ-dependent transcription | 1 µM (EC50)[4] |
CBI: Cholesterol Biosynthesis Intermediate
RORγ Signaling Pathway in Th17 Differentiation
RORγ is a master regulator of T helper 17 (Th17) cell differentiation, a crucial process in the immune response. Activation of RORγ by its ligands initiates a transcriptional program that leads to the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key assays are provided below.
RORγ-Gal4 Luciferase Reporter Gene Assay in HEK293T Cells
This cell-based assay measures the ability of a compound to activate the ligand-binding domain (LBD) of RORγ, which is fused to the Gal4 DNA-binding domain. Activation of the fusion protein drives the expression of a luciferase reporter gene.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine LTX)
-
pBIND vector containing the Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD)
-
pGL5-luc vector containing a luciferase reporter gene downstream of a Gal4 upstream activating sequence (UAS)
-
This compound and natural ligands
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Transfection Complex Preparation: On the day of transfection, for each well, prepare the following mix in an Eppendorf tube:
-
50 ng of Gal4-RORγ-LBD plasmid DNA
-
50 ng of pGL5-luc reporter plasmid
-
Dilute the plasmids in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine LTX in 25 µL of Opti-MEM.
-
Combine the diluted DNA and diluted Lipofectamine LTX and incubate for 25 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 50 µL of the transfection complex to each well.
-
Compound Addition: After 4-6 hours of incubation at 37°C, remove the transfection medium and replace it with 100 µL of complete DMEM containing the desired concentrations of this compound or natural ligands.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the ligand concentration to determine the EC50 value.
LanthaScreen™ TR-FRET RORγ Co-activator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the RORγ LBD and a co-activator peptide. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for a sensitive and robust readout.
Materials:
-
GST-tagged RORγ Ligand Binding Domain (LBD)
-
LanthaScreen™ Tb-anti-GST Antibody
-
Fluorescein-labeled co-activator peptide (e.g., SRC1-2)
-
TR-FRET Assay Buffer
-
This compound and natural ligands
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X serial dilution of this compound or natural ligands in the assay buffer.
-
Prepare a 4X solution of GST-RORγ-LBD in the assay buffer. The final concentration in the well should be approximately 5 nM.
-
Prepare a 4X mixture of Tb-anti-GST antibody and fluorescein-co-activator peptide in the assay buffer. Final concentrations in the well should be approximately 2 nM and 100 nM, respectively.
-
-
Assay Assembly:
-
To each well of a 384-well plate, add 5 µL of the 2X ligand solution.
-
Add 2.5 µL of the 4X GST-RORγ-LBD solution.
-
Add 2.5 µL of the 4X antibody/peptide mixture.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium emission) and 520 nm (Fluorescein emission).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This guide provides a functional comparison of the synthetic RORγ agonist this compound and natural RORγ ligands. While this compound demonstrates high potency in cellular assays, the diverse family of natural ligands, derived from cholesterol metabolism, also plays a crucial role in regulating RORγ activity. The provided experimental protocols and pathway diagrams offer valuable resources for researchers aiming to further elucidate the intricate mechanisms of RORγ modulation and develop novel therapeutics targeting this important nuclear receptor. Further head-to-head studies under identical experimental conditions will be invaluable in providing a more definitive comparative assessment of these important classes of RORγ modulators.
References
GNE-0946: A Comparative Analysis Against Industry-Standard RORγ Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel RORγ agonist, GNE-0946, against other prominent industry-standard agonists. This analysis is based on available experimental data to facilitate an informed evaluation of its potential in therapeutic applications.
This compound has emerged as a potent and selective agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), a key transcription factor in the regulation of immune responses and cellular metabolism.[1] RORγ activation is a promising therapeutic strategy, particularly in immuno-oncology, for its role in promoting the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, which are implicated in anti-tumor immunity. This guide offers a comparative look at this compound's performance against other synthetic and endogenous RORγ agonists.
Quantitative Performance Metrics
To provide a clear comparison of potency, the following table summarizes the half-maximal effective concentration (EC50) values for this compound and other notable RORγ agonists. Lower EC50 values are indicative of higher potency.
| Compound | Agonist Type | EC50 (nM) | Cell Line | Reporter Assay |
| This compound | Synthetic | 4 | HEK-293 | Not Specified |
| LYC-54143 | Synthetic | 200 | Not Specified | RORγ-dependent reporter |
| LYC-53772 | Synthetic | 600 | Not Specified | RORγ-dependent reporter |
| Zymostenol | Endogenous | 1000 | Not Specified | Not Specified |
| Hexyl 4-hydroxybenzoate | Synthetic | 144 | Not Specified | Not Specified |
| RORγ agonist 2 | Synthetic | 30 | hRORγ | Not Specified |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general workflow for evaluating RORγ agonists, the following diagrams are provided.
Caption: RORγ agonist signaling pathway.
Caption: General workflow for RORγ agonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of RORγ agonists.
RORγ Reporter Gene Assay
This assay is fundamental for quantifying the potency of RORγ agonists in a cellular context.
Objective: To determine the EC50 value of a test compound by measuring its ability to activate RORγ-mediated transcription of a reporter gene.
Materials:
-
HEK-293T cells
-
Expression vector for full-length human RORγ
-
Luciferase reporter plasmid containing ROR response elements (ROREs)
-
Transfection reagent
-
Test compounds (e.g., this compound) and control agonists
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK-293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγ expression vector and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a known RORγ agonist as a positive control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
T Helper 17 (Th17) Cell Differentiation Assay
This assay assesses the functional impact of RORγ agonists on primary immune cells.
Objective: To evaluate the ability of a test compound to promote the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)
-
Neutralizing antibodies for other T helper lineages (e.g., anti-IFN-γ, anti-IL-4)
-
Test compounds
-
Cell culture medium and supplements
-
Flow cytometer and antibodies for intracellular staining of IL-17A and FOXP3
-
ELISA kit for measuring IL-17A in the supernatant
Procedure:
-
T Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation: Culture the naive CD4+ T cells in plates pre-coated with anti-CD3 antibody and in the presence of soluble anti-CD28 antibody. Add the Th17 polarizing cytokine cocktail and serial dilutions of the test compound.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis of IL-17A Production:
-
Intracellular Staining: On the final day of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, fix and permeabilize the cells and stain for intracellular IL-17A and the transcription factor FOXP3 (to distinguish from regulatory T cells). Analyze the percentage of IL-17A+ cells by flow cytometry.
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis: Quantify the percentage of IL-17A positive cells or the concentration of secreted IL-17A for each compound concentration.
Discussion
The available data indicates that this compound is a highly potent RORγ agonist with an EC50 value in the low nanomolar range, suggesting a strong potential for therapeutic efficacy.[1] When compared to other synthetic agonists like LYC-54143 and LYC-53772, this compound demonstrates significantly greater potency in cellular reporter assays.[2] Its potency also surpasses that of the endogenous agonist Zymostenol and other synthetic modulators.[3]
The activation of RORγ by agonists like this compound is anticipated to enhance the anti-tumor immune response by promoting the generation and function of Th17 and Tc17 cells.[4][5] These cells can contribute to tumor control through the production of pro-inflammatory cytokines such as IL-17 and by recruiting other immune cells to the tumor microenvironment. Furthermore, RORγ agonists have been shown to decrease the expression of immune checkpoint proteins like PD-1, potentially overcoming tumor-induced immune suppression.[2][4]
It is important to note that direct comparative studies of this compound against all the listed agonists under identical experimental conditions are not publicly available. The provided data is compiled from various sources, and experimental conditions may differ. Therefore, for a definitive head-to-head comparison, these compounds should be evaluated in parallel using the standardized protocols outlined above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel synthetic RORγ agonist compounds as a potential anti-tumor therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0946 (Agonist) vs. RORγ Inverse Agonist: A Comparative Analysis for Researchers
A critical point of clarification for researchers is the functional class of GNE-0946. Contrary to any potential misclassification, this compound is a potent RORγ agonist , meaning it activates the receptor to enhance its transcriptional activity[1][2]. This guide provides a side-by-side analysis of this compound with a representative RORγ inverse agonist , a class of molecules that suppresses the receptor's basal activity. For this comparison, we will use VTP-43742 , a well-characterized inverse agonist that has progressed to clinical trials for autoimmune conditions, to highlight the opposing biological effects of these two classes of RORγ modulators[3][4].
The Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a pivotal role as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17[4][5]. This makes it a significant therapeutic target for a range of diseases.
Quantitative Data Summary
The following table summarizes the key performance metrics of the RORγ agonist this compound against the RORγ inverse agonist VTP-43742, providing a clear quantitative comparison of their potency and primary functions.
| Parameter | This compound (Agonist) | VTP-43742 (Inverse Agonist) | Reference |
| Primary Activity | RORγ Activation | RORγ Suppression | [1][3] |
| Potency (HEK-293 Reporter Assay) | EC50: 4 nM | IC50: ~5 nM (for derivative VTP-23) | [1][3] |
| Effect on Th17 Cells | Enhances differentiation and function | Inhibits differentiation and IL-17 production | [2][3] |
| Effect on Target Gene (IL-17) | Increases Transcription | Decreases Transcription | [2][6] |
| Primary Therapeutic Application | Cancer Immunotherapy (Preclinical) | Autoimmune Diseases (Clinical) | [2][4] |
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies designed to characterize RORγ modulators.
1. RORγ Luciferase Reporter Assay
-
Objective: To quantify the potency of a compound to either activate (agonist) or inhibit (inverse agonist) RORγ-mediated transcription.
-
Methodology:
-
Human Embryonic Kidney (HEK-293) cells are cultured and co-transfected with two expression plasmids: one encoding the RORγ ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and a second containing a luciferase reporter gene under the transcriptional control of a Gal4 Upstream Activation Sequence (UAS).
-
Following transfection, cells are treated with a serial dilution of the test compound (e.g., this compound or VTP-43742).
-
After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
For agonists, the concentration-response curve is used to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
For inverse agonists, the curve is used to determine the IC50 value (the concentration at which 50% of the basal receptor activity is inhibited).
-
2. In Vitro Human Th17 Differentiation Assay
-
Objective: To assess the functional impact of a compound on the development of pro-inflammatory Th17 cells from naïve T cells.
-
Methodology:
-
Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
These cells are cultured in a medium containing Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) and T-cell receptor stimuli (anti-CD3 and anti-CD28 antibodies).
-
The test compound is added to the culture at various concentrations at the time of cell stimulation.
-
After 3-5 days, the cell culture supernatant is collected, and the concentration of the signature Th17 cytokine, IL-17A, is quantified by Enzyme-Linked Immunosorbent Assay (ELISA).
-
The effect of the compound is determined by the dose-dependent increase (for agonists) or decrease (for inverse agonists) in IL-17A production compared to a vehicle control.
-
Mandatory Visualizations: Pathways and Workflows
The following diagrams, rendered using Graphviz, illustrate the distinct signaling pathways of RORγ agonists and inverse agonists and a standard experimental workflow for their evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 6. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GNE-0946: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the RORγ agonist GNE-0946 is paramount. This guide provides essential information for the proper handling and disposal of this compound, grounded in established laboratory safety protocols.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of research-grade chemical compounds and insights from the safety data of structurally related molecules. As a potent and selective RORγ (RORc) agonist, this compound should be handled as a potentially hazardous chemical.
Immediate Safety and Handling Protocols
Prior to disposal, adherence to proper handling procedures is crucial. Always consult your institution's specific safety guidelines.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal. |
| Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing with other incompatible waste streams.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste accumulation.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Protocols Cited
This guidance is based on standard laboratory chemical handling and disposal protocols, such as those outlined in institutional safety manuals and by regulatory bodies. No specific experimental protocols involving the disposal of this compound have been cited due to the absence of a publicly available Safety Data Sheet.
Visualizing the Mechanism of Action: The RORγ Signaling Pathway
This compound functions as an agonist for the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells. The following diagram illustrates the general signaling pathway activated by a RORγ agonist.
Safeguarding Your Research: A Comprehensive Guide to Handling GNE-0946
Disclaimer: No specific Safety Data Sheet (SDS) for GNE-0946 is publicly available. The following guidance is based on best practices for handling potent, novel small molecule compounds in a research setting and draws from safety information for similar classes of molecules, such as other kinase inhibitors and RORγ modulators. Researchers must perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent research compound. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, it should be handled as a potent compound with the potential for biological activity at low doses. The primary routes of exposure to mitigate are inhalation of aerosols, skin contact, and ingestion. A comprehensive PPE strategy is therefore mandatory.
Recommended Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound. This should be adapted based on the specific procedures and quantities being used.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 | Protects against splashes and airborne particles. |
| Face Shield | ANSI Z87.1 | To be worn over safety goggles during procedures with a high risk of splashing. | |
| Hand Protection | Double Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | Protects skin and personal clothing from contamination. | |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash risk. | ||
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved | Required when handling the solid compound or when aerosolization is possible. A fit test is mandatory. |
First Aid Procedures
In the event of an exposure, immediate action is crucial. The following table provides first aid guidance based on general laboratory chemical safety protocols.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is essential to minimize risk and ensure regulatory compliance.
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, gloves, lab coats) must be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous waste. |
Consult your institution's EHS department for specific guidelines on hazardous waste disposal. All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound.
Weighing and Dissolving the Compound
-
Containment: All weighing of the solid compound should be performed in a chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Static Control: Use an anti-static gun or weigh boat to minimize the dispersal of the powdered compound.
-
Solubilization: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Ensure the vessel is securely capped before mixing.
In Vitro and In Vivo Studies
-
Cell Culture: When adding this compound to cell cultures, do so in a biological safety cabinet (BSC) to maintain sterility and containment.
-
Animal Dosing: For in vivo studies, appropriate animal handling restraints and procedures must be used to prevent bites or scratches that could lead to exposure. All animal waste should be considered hazardous.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with this compound while minimizing personal and environmental risk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
